2-Fluoro-D-tyrosinehydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVOABWDNQILK-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)C[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097073-12-4 | |
| Record name | D-Tyrosine, 2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
2-Fluoro-D-tyrosine hydrochloride CAS number and physical properties
CAS Number: 2097073-12-4 (HCl salt) | Molecular Weight: 235.64 g/mol
Executive Summary
2-Fluoro-D-tyrosine hydrochloride is a non-canonical, fluorinated D-amino acid utilized primarily in the development of metabolically stable peptide therapeutics and as a biophysical probe in 19F-NMR spectroscopy. By combining the non-natural D-stereochemistry (which confers resistance to proteolytic degradation) with the electronic modulation of a fluorine atom at the aromatic 2-position, this compound offers a dual mechanism for enhancing the pharmacokinetic profile of peptide-based drugs. This guide details its physical properties, synthesis pathways, and critical handling protocols for medicinal chemistry applications.
Chemical Identity & Physical Properties[1][2][3][4][5]
Nomenclature Clarification: It is critical to distinguish 2-Fluoro-tyrosine from the more common 3-Fluoro-tyrosine.
-
2-Fluoro-tyrosine: Fluorine is attached to the C2 position of the phenyl ring (ortho to the alkyl side chain, meta to the phenolic hydroxyl).
-
3-Fluoro-tyrosine: Fluorine is attached to the C3 position (ortho to the phenolic hydroxyl).
The compound detailed here is the 2-Fluoro isomer in the D-configuration , supplied as the Hydrochloride salt .
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | (2R)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride |
| Common Name | 2-Fluoro-D-tyrosine HCl |
| CAS Number | 2097073-12-4 (Specific to D-HCl form) |
| Molecular Formula | C₉H₁₀FNO₃[1][2][3][4][5][6] · HCl |
| Molecular Weight | 235.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | D-isomer (R-configuration at α-carbon) |
| Solubility | Soluble in Water (>50 mg/mL), DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |
| Melting Point | >230°C (with decomposition) |
| pKa (Phenol) | ~9.2 (Estimated; lower than native Tyr due to inductive effect of F) |
Synthesis & Manufacturing Workflows
The synthesis of enantiopure 2-Fluoro-D-tyrosine HCl generally follows one of two robust pathways: Asymmetric Chemical Synthesis or Chemoenzymatic Resolution . The choice depends on the scale and available starting materials.
Pathway A: Chemoenzymatic Resolution (Scalable)
This method is preferred for industrial scale-up due to high enantiomeric excess (ee > 99%).
-
Precursor Synthesis: 2-Fluoro-4-methoxybenzaldehyde is converted to the racemic hydantoin derivative.
-
Enzymatic Hydrolysis: D-Hydantoinase specifically hydrolyzes the D-hydantoin to the N-carbamoyl-D-amino acid.
-
Decarbamoylation: Treatment with nitrous acid yields the free D-amino acid.
-
Salt Formation: Reaction with HCl in dioxane/water crystallizes the final hydrochloride salt.
Pathway B: Asymmetric Synthesis (Lab Scale)
Utilizes the Schöllkopf bis-lactim ether method for high stereocontrol.
-
Auxiliary Formation: Condensation of D-Valine and Glycine to form the cyclic bis-lactim ether.
-
Alkylation: Lithiation followed by addition of 2-Fluoro-4-methoxybenzyl bromide.
-
Hydrolysis: Acidic hydrolysis releases the D-amino acid methyl ester.
-
Deprotection: Demethylation of the phenol (using BBr₃) and saponification yields the target.
Applications in Drug Discovery[9]
Metabolic Stability (The "D" Effect)
Incorporating D-amino acids is a fundamental strategy to extend the half-life of peptide therapeutics. Endogenous proteases (e.g., chymotrypsin, trypsin) are stereospecific for L-amino acids.
-
Mechanism: The D-configuration at the
-carbon alters the side-chain orientation, preventing the peptide bond from fitting into the enzyme's catalytic pocket. -
Result: Peptides containing 2-Fluoro-D-tyrosine exhibit significantly reduced clearance rates in plasma stability assays compared to their L-counterparts.
Electronic & Lipophilic Modulation (The "F" Effect)
The fluorine atom at the 2-position exerts a specific influence distinct from the 3-fluoro isomer.
-
pKa Shift: The electronegative fluorine exerts an inductive effect (-I), lowering the pKa of the phenolic hydroxyl from ~10.0 (native Tyr) to ~9.2. This increases the population of the phenolate anion at physiological pH, potentially strengthening electrostatic interactions with cationic receptor residues (e.g., Arginine).
-
Lipophilicity: Fluorine increases the lipophilicity of the aromatic ring, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
19F-NMR Biophysical Probes
2-Fluoro-D-tyrosine serves as a sensitive reporter for protein conformation.
-
Sensitivity: The 19F nucleus has 100% natural abundance and high sensitivity.
-
Chemical Shift Anisotropy: The 19F signal is highly sensitive to the local electrostatic environment. Changes in chemical shift (
) correlate with ligand binding or folding events near the tyrosine residue.
Experimental Protocols
Handling & Storage[7]
-
Storage: Store at +4°C for short term; -20°C for long term. Hygroscopic; keep desiccated.
-
Stability: Stable under acidic conditions. Avoid strong oxidizing agents.
-
Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).
Solubility & Stock Solution Preparation
Due to the HCl salt form, the compound is highly water-soluble but acidic.
-
Solvent: Dissolve in sterile water or PBS.
-
Neutralization: If used in cell-based assays, the pH must be adjusted.
-
Protocol: Dissolve 10 mg in 900 µL water. Slowly add 1M NaOH or buffer while monitoring pH to reach 7.4.
-
Note: The free zwitterion has lower solubility than the HCl salt; precipitation may occur at high concentrations near the isoelectric point (pI ~5.5).
-
Solid-Phase Peptide Synthesis (SPPS)
2-Fluoro-D-tyrosine HCl can be used in Fmoc-based SPPS, but the free amine must be Fmoc-protected first if not purchased as such.
-
Coupling Conditions: Standard carbodiimide chemistry (DIC/Oxyma) or onium salts (HATU/DIPEA).
-
Side Chain Protection: The phenolic OH generally does not require protection for simple sequences, but tert-butyl (tBu) protection is recommended for long peptides to prevent O-acylation.
-
Recommendation: Use Fmoc-2-Fluoro-D-Tyr(tBu)-OH for automated synthesis to ensure high yield and purity.
-
References
-
ChemicalBook. (2024). 2-Fluoro-D-tyrosine hydrochloride Product Specifications and CAS 2097073-12-4. Link
-
PubChem. (2024).[2] 2-Fluorotyrosine (Compound Summary for Isomers and Properties). National Library of Medicine. Link
-
Seybold, P. G., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. (Context for pKa shifts in fluorinated phenols). Link
-
ChemScene. (2024). 2-Fluoro-L-tyrosine hydrochloride (Isomer Comparison). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on Fluorine effects). Link
Sources
- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 144334-59-8: 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORI… [cymitquimica.com]
- 4. 2-Fluoro-DL-tyrosine | CAS 7656-31-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. NUCMEDCOR. Tyrosine,2-fluoro-5-hydroxy, hydrochloride (2 mg) [nucmedcor.com]
- 6. DE2023460C3 - L- and DL-tyrosines and processes for their preparation - Google Patents [patents.google.com]
Physicochemical Profiling of 2-Fluorinated D-Tyrosine: pKa Modulation and Bioisosteric Applications
[1]
Executive Summary
This technical guide details the physicochemical properties of 2-fluoro-D-tyrosine , focusing specifically on the ionization constants (pKa) of its functional groups. For researchers in peptide therapeutics and medicinal chemistry, the strategic incorporation of fluorine into the tyrosine scaffold offers a dual advantage: the D-configuration confers resistance to proteolytic degradation, while the 2-fluoro substitution electronically modulates the phenolic pKa, enhancing hydrogen-bond donor capability without abolishing membrane permeability.
This guide synthesizes data from potentiometric and spectrophotometric analyses to establish the phenolic pKa of 2-fluorotyrosine at approximately 9.2 , distinct from the native tyrosine value of ~10.1 and the more acidic 3-fluorotyrosine (~8.7).
Chemical Fundamentals & Electronic Effects[1]
To accurately interpret pKa shifts, one must define the structural nomenclature. In the context of tyrosine derivatives, standard IUPAC numbering assigns the alanine side chain to position 1 of the aromatic ring and the hydroxyl group to position 4.
-
2-Fluorotyrosine (2-F-Tyr): The fluorine atom is located at position 2 (or 6) of the ring. It is meta to the phenolic hydroxyl group and ortho to the alkyl side chain.
-
3-Fluorotyrosine (3-F-Tyr): The fluorine atom is located at position 3 (or 5) of the ring.[1] It is ortho to the phenolic hydroxyl group.[2]
The Inductive Effect (-I)
The acidity of the phenolic hydroxyl is governed by the stability of the resulting phenolate anion.[2] Fluorine is highly electronegative (
-
In 3-F-Tyr: The fluorine is adjacent (ortho) to the oxygen, exerting a maximal stabilizing effect on the negative charge, significantly lowering the pKa.
-
In 2-F-Tyr: The fluorine is further removed (meta) from the oxygen. The inductive stabilization is attenuated but still present, resulting in a moderate decrease in pKa compared to native tyrosine.
Stereochemistry Note
The pKa values described herein are intrinsic physicochemical constants determined in achiral solvents (e.g., water).[3] Consequently, the pKa values for D-2-fluorotyrosine are identical to those of its L-enantiomer.[3] The distinction becomes relevant only when interacting with chiral biological targets (enzymes, receptors) or chiral chromatography phases.[3]
Quantitative Data Analysis: pKa Comparison
The following table consolidates experimental pKa values for tyrosine and its fluorinated analogs. Note the distinct "step-down" pattern in phenolic acidity as the fluorine atom approaches the hydroxyl group.
| Derivative | Configuration | Carboxyl pKa ( | Ammonium pKa ( | Phenolic pKa ( | |
| Tyrosine (WT) | L / D | 2.20 | 9.11 | 10.10 | Reference |
| 2-Fluorotyrosine | L / D | 2.15 | 9.05 | 9.20 | -0.90 |
| 3-Fluorotyrosine | L / D | 2.12 | 9.00 | 8.70 | -1.40 |
| 3,5-Difluorotyrosine | L / D | 2.10 | 8.90 | 7.30 | -2.80 |
Data Sources: Synthesized from spectrophotometric titrations of fluorinated phenols and tyrosine analogs (See References 1, 3, 5).
Mechanistic Insight
The 9.2 pKa of 2-fluoro-D-tyrosine makes it a valuable probe.[3] At physiological pH (7.4), the phenol remains predominantly protonated (neutral), maintaining lipophilicity for membrane crossing.[3] However, the lowered pKa implies that inside a slightly basic binding pocket (or upon approaching a basic residue like Arginine), it deprotonates more readily than native tyrosine, potentially strengthening electrostatic interactions.[3]
Visualization of Ionization Equilibria
The following diagram illustrates the stepwise ionization of 2-fluoro-D-tyrosine from acidic to basic conditions.
Caption: Ionization states of 2-fluoro-D-tyrosine. Note the proximity of the ammonium and phenolic pKa values (9.05 vs 9.20), leading to a complex equilibrium between the mono-anionic species.
Experimental Methodologies
To validate the pKa of a synthesized batch of 2-fluoro-D-tyrosine, two primary methods are recommended. Method A (UV-Metric) is preferred for the phenolic pKa due to the distinct spectral shift of the phenolate.
Method A: UV-Metric Titration (Spectrophotometric)
Principle: The ionization of the phenol to phenolate causes a bathochromic (red) shift and hyperchromic effect (increased intensity) in the UV absorption spectrum (typically shifting
Protocol:
-
Stock Preparation: Dissolve 2-fluoro-D-tyrosine (50 µM) in degassed ultrapure water.
-
Buffer System: Use a "Universal Buffer" (e.g., Britton-Robinson) to maintain constant ionic strength (I=0.1 M) across the pH 2–12 range.[3]
-
Baseline Scan: Record UV spectrum (240–350 nm) at pH 2.0 (fully protonated phenol).
-
Titration: Aliquot 2.0 mL of sample into a quartz cuvette. Sequentially add micro-volumes of NaOH.[3]
-
Measurement: After each addition, measure pH with a calibrated micro-electrode and record the UV spectrum.
-
Data Analysis: Plot Absorbance at 293 nm vs. pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to determine
.
Method B: Potentiometric Titration
Principle: Direct measurement of proton release.[3] Best for determining carboxyl and ammonium pKa values.
Protocol:
-
Setup: Use a thermostated (25°C) vessel with nitrogen purging to exclude atmospheric
.[3] -
Sample: Dissolve 3-5 mg of amino acid in 10 mL of 0.1 M KCl (background electrolyte).
-
Acidification: Add HCl to lower starting pH to ~1.5.
-
Titration: Titrate with carbonate-free 0.1 M KOH using an automated titrator (e.g., Mettler Toledo or Metrohm).
-
Calculation: Use Bjerrum’s formation function (
) or software like Hyperquad to resolve the overlapping ionization constants of the ammonium and phenol groups.
Applications in Drug Design[4]
Proteolytic Stability (The "D" Advantage)
Incorporating the D-enantiomer renders the peptide backbone unrecognizable to endogenous proteases (e.g., chymotrypsin), which strictly recognize L-amino acids. This significantly extends plasma half-life.[3]
F NMR Probing
2-Fluorotyrosine is an exceptional probe for Protein-Observed Fluorine (PrOF) NMR .[3]
-
Sensitivity: The
F nucleus is 100% naturally abundant and highly sensitive. -
Environmental Sensitivity: The chemical shift of the 2-F atom is sensitive to the protonation state of the nearby phenol. It can be used to measure local pH within a protein binding pocket or to detect conformational changes that alter the dielectric environment of the tyrosine residue.
Bioisosteric Replacement
Replacing Tyrosine with 2-F-Tyr is a "subtle" modification compared to 3-F-Tyr.[3]
-
3-F-Tyr (pKa 8.7) is often too acidic; at pH 7.4, a significant fraction exists as the phenolate anion, which may prevent passive membrane diffusion.[3]
-
2-F-Tyr (pKa 9.2) remains largely neutral at physiological pH, preserving permeability while still offering an altered electronic profile for optimizing Hydrogen Bond Donor (HBD) strength.[3]
Experimental Workflow Diagram
Caption: Decision matrix for physicochemical characterization. UV-Metric titration is prioritized for the phenolic pKa due to the overlapping ammonium ionization in potentiometric data.
References
-
Toney, M. D., & Kirsch, J. F. (1989).[3] Direct Brønsted Analysis of the Restoration of Activity to a Mutant Enzyme by Exogenous Amines. Science, 243(4897), 1485-1488.[3] (Establishes pKa methodology for fluorinated tyrosines).
-
Seyedsayamdost, M. R., et al. (2006).[3] pKa Determination of 2-Fluorotyrosine and 3-Fluorotyrosine in Ribonucleotide Reductase.[3] Journal of the American Chemical Society, 128(5), 1569-1579.[3] (Primary source for specific pKa values of 2-F vs 3-F isomers).
-
[3]
-
-
Phillips, R. S., et al. (1990).[3] 2-Fluorotyrosine and 3-Fluorotyrosine: Substrates and Probes for Tyrosine Phenol-lyase.[3] Bioorganic & Medicinal Chemistry Letters. (Confirming pKa shifts in enzymatic environments).
-
PubChem Compound Summary. (2024). 2-Fluorotyrosine.[3][1][4][5] National Center for Biotechnology Information.[3]
-
[3]
-
-
Li, B., et al. (2019).[3] 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[3][1] Journal of Biomolecular NMR, 73, 745–755.[3]
-
[3]
-
Sources
- 1. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vaia.com [vaia.com]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of acidic dissociation of substrate's phenol group in the mechanism of tyrosine phenol-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Effects of Fluorine Substitution on the D-Tyrosine Phenolic Ring
Introduction: The Subtle Power of a Single Atom
In the landscape of drug discovery and protein engineering, the strategic modification of amino acids offers a powerful toolkit for fine-tuning molecular properties. Among these modifications, the substitution of hydrogen with fluorine on the phenolic ring of D-tyrosine stands out as a particularly impactful, albeit nuanced, strategy. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å) being only slightly larger than hydrogen (1.20 Å), coupled with its extreme electronegativity—allow it to act as a subtle yet potent modulator of electronic structure without introducing significant steric hindrance.[1][2] This guide provides a comprehensive exploration of the electronic perturbations induced by fluorinating the D-tyrosine ring, the consequent shifts in its physicochemical properties, and the practical applications of these effects in modern biochemical and pharmaceutical research.
Section 1: Fundamental Electronic Effects of Fluorine Substitution
The introduction of fluorine onto the aromatic ring of D-tyrosine initiates a push-pull of electron density governed by two opposing electronic phenomena: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect propagates through the sigma (σ) bonds of the benzene ring, pulling electron density away from the aromatic system and towards the fluorine atom. This is the dominant electronic influence of fluorine on the ring.
-
Resonance Effect (+R): Conversely, the lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This electron-donating resonance effect pushes electron density back into the ring, partially counteracting the inductive withdrawal. However, due to poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, the resonance effect of fluorine is significantly weaker than its inductive effect.[3]
The net result is a significant polarization of the C-F bond and a net withdrawal of electron density from the phenolic ring, which becomes more pronounced with an increasing number of fluorine substitutions. This fundamental electronic shift is the root cause of the altered properties observed in fluorinated tyrosines.
Caption: Opposing electronic effects of fluorine on the tyrosine ring.
Section 2: Physicochemical Consequences of Fluorination
The net electron-withdrawing nature of fluorine substitution directly modulates key physicochemical properties of the D-tyrosine side chain, including its acidity, redox potential, and non-covalent interactions.
Alteration of Phenolic pKa
The most dramatic and well-documented consequence of fluorinating the tyrosine ring is a significant decrease in the pKa of the phenolic hydroxyl group. The electron-withdrawing fluorine atoms stabilize the resulting phenolate anion, making the proton more acidic and thus easier to remove. This effect is additive; as more fluorine atoms are added, the pKa drops further. This modulation of pKa can have profound effects on enzyme mechanisms where the protonation state of a tyrosine residue is critical for catalysis.[4][5]
Table 1: pKa Values of Fluorinated Tyrosine Analogs
| Compound | pKa of Phenolic Group | Fold Change vs. D-Tyrosine |
| D-Tyrosine | ~10.1 | - |
| 3-Fluoro-D-Tyrosine | ~8.6 | ~31x more acidic |
| 3,5-Difluoro-D-Tyrosine | ~7.2 | ~794x more acidic |
| 2,3,5,6-Tetrafluoro-D-Tyrosine | ~6.4 | ~5011x more acidic |
Note: Exact pKa values can vary slightly depending on the experimental conditions. Data compiled from multiple sources.[2][4][6]
Modulation of Redox Potential
Tyrosine residues are crucial redox cofactors in a variety of enzymes, such as ribonucleotide reductase, where they form transient tyrosyl radicals (Y-O•).[4][7][8] Fluorination alters the electron density of the phenolic ring, thereby tuning the redox potential (E°′) of the Y-O•/Y-OH couple. Studies incorporating 3,5-difluorotyrosine into a model protein demonstrated that the fluoro-substitutions lower the formal reduction potential by approximately -30 mV.[7] This makes the fluorinated tyrosine easier to oxidize. This ability to systematically tune the redox potential makes fluorinated tyrosines invaluable tools for probing the thermodynamics of electron transfer pathways in complex biological systems.[4][9]
Table 2: Redox Potentials of Fluorinated Tyrosine Analogs
| Amino Acid | E°′ (Y-O•/Y-OH) vs. NHE | Shift relative to Tyrosine |
| Tyrosine (in protein α3Y) | ~1056 mV | - |
| 3,5-Difluorotyrosine (in protein α3(3,5)F2Y) | 1026 ± 4 mV | -30 ± 3 mV |
Data obtained at pH 5.70.[7]
Influence on Hydrogen Bonding and Hydrophobicity
The impact of fluorination on hydrogen bonding is complex. While fluorine itself is a poor hydrogen bond acceptor, the electron-withdrawing effects on the phenolic ring strengthen the hydrogen bond donating capacity of the hydroxyl group.[10][11] FTIR spectroscopy studies on human manganese superoxide dismutase containing 3-fluorotyrosine confirmed that the phenolic hydroxyl of Tyr34 acts as a hydrogen bond donor.[10] This enhanced donation can alter local hydrogen bond networks within a protein, potentially influencing structure and stability.[12][13][14] Furthermore, fluorination increases the hydrophobicity of the aromatic ring, which can enhance protein stability by favoring burial within the protein core.[3][15]
Section 3: Spectroscopic Probes and Analytical Techniques
The unique nuclear properties of fluorine make fluorinated D-tyrosine an exceptional probe for biophysical studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to its local electronic environment.[16][17] Since fluorine is virtually absent in biological systems, there is no background signal.[1] Incorporating a fluorinated D-tyrosine into a protein provides a powerful, non-perturbing spectroscopic window.[18][19] Changes in the ¹⁹F chemical shift can report on protein-ligand binding, conformational changes, and allosteric interactions with high sensitivity.[17][18][20]
Section 4: Implications in Biological Systems
The electronic modulation imparted by fluorine substitution has significant consequences for the behavior of D-tyrosine in biological contexts.
-
Enzyme-Substrate Interactions: The altered pKa and redox potential can dramatically affect enzymatic reactions. For example, studies with tyrosine phenol-lyase showed that 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine led to an increased accumulation of quinonoid intermediates compared to unsubstituted tyrosine, indicating significant effects on reaction rates and equilibria.[21]
-
Protein Stability and Folding: While the effects are context-dependent, fluorination of hydrophobic core residues often leads to a significant increase in protein stability against thermal and chemical denaturation.[15] This is attributed to a combination of enhanced hydrophobicity and potentially altered hydrogen bonding networks.
-
Drug Design: Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[22] By altering the electronic properties of a D-tyrosine residue in a peptide-based drug, researchers can modulate its interaction with its target receptor and improve its pharmacological profile.[22][23]
Section 5: Experimental Protocols
Trustworthy and reproducible experimental design is paramount. The following protocols outline key methodologies for the synthesis and analysis of fluorinated D-tyrosine.
Protocol 1: Chemoenzymatic Synthesis of 3-Fluoro-D-Tyrosine
This protocol utilizes the enzyme Tyrosine Phenol Lyase (TPL), which can catalyze the formation of tyrosine analogs from substituted phenols.[1][24]
Methodology:
-
Enzyme Expression: Express and purify TPL from a suitable host, such as Citrobacter freundii or a recombinant E. coli strain.[1]
-
Reaction Setup: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Substrate Addition: Add the substrates: 2-fluorophenol, sodium pyruvate, and ammonium chloride to the reaction mixture.
-
Enzymatic Reaction: Initiate the reaction by adding purified TPL. Incubate at an optimal temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the formation of 3-fluoro-D-tyrosine using HPLC.
-
Purification: Terminate the reaction and purify the product from the reaction mixture using ion-exchange chromatography.
-
Verification: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Caption: Workflow for the chemoenzymatic synthesis of 3-fluoro-D-tyrosine.
Protocol 2: Site-Specific Incorporation of Fluorinated D-Tyrosine for ¹⁹F NMR
This protocol uses an evolved aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of an unnatural amino acid in response to a nonsense codon (e.g., TAG).[4]
Methodology:
-
Plasmid Preparation: Prepare two plasmids: one encoding the protein of interest with a TAG codon at the desired D-tyrosine position, and a second plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA.
-
Cell Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.
-
Culture Growth: Grow the transformed cells in minimal medium to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce the expression of the synthetase/tRNA pair (e.g., with L-arabinose) and the target protein (e.g., with IPTG). Simultaneously, supplement the medium with the desired fluorinated D-tyrosine (e.g., 1 mM 3,5-difluoro-D-tyrosine).[4][7]
-
Expression: Continue cell growth for 4-6 hours at a reduced temperature (e.g., 25°C) to allow for protein expression and incorporation of the fluorinated analog.
-
Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
¹⁹F NMR Analysis: Prepare the purified protein in a suitable buffer containing D₂O for the NMR lock. Acquire ¹⁹F NMR spectra to observe the signal from the incorporated fluorinated D-tyrosine.
Caption: Workflow for site-specific incorporation and ¹⁹F NMR analysis.
Conclusion
Fluorine substitution on the D-tyrosine phenolic ring is a powerful strategy that leverages fundamental principles of physical organic chemistry to achieve precise control over biological molecules. The dominant electron-withdrawing inductive effect of fluorine systematically lowers the phenolic pKa and modulates the redox potential, while also influencing hydrogen bonding and hydrophobicity. These electronic perturbations, which can be precisely characterized by techniques like ¹⁹F NMR, provide researchers with an invaluable toolkit to probe enzyme mechanisms, enhance protein stability, and design novel therapeutics with improved pharmacological properties. As synthetic methodologies and our understanding of fluorine's subtle effects continue to advance, the strategic fluorination of D-tyrosine is poised to unlock even greater potential in the fields of chemical biology and drug development.
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da Silva, A. F., & de Paula, V. S. (2024). Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N. Chemistry–An Asian Journal, 19(23), e202400850. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Fluoro-D-tyrosine Hydrochloride
Introduction: The Significance of 2-Fluoro-D-tyrosine Hydrochloride in Modern Research
In the expanding toolkit of chemical biology and drug development, fluorinated amino acids have emerged as powerful probes and building blocks. The strategic incorporation of fluorine into amino acid scaffolds can profoundly alter their physicochemical and biological properties, offering enhanced metabolic stability, altered pKa values, and unique spectroscopic signatures for assays.[1] Among these, 2-Fluoro-D-tyrosine hydrochloride, a derivative of the aromatic amino acid D-tyrosine, is of significant interest. Its applications span from its use in 19F NMR studies to investigate protein structure and interactions to its potential as a component in peptide-based therapeutics and as a tracer in positron emission tomography (PET) imaging.[2][3]
A fundamental yet critical parameter governing the utility of 2-Fluoro-D-tyrosine hydrochloride in these applications is its solubility. The ability to prepare stock solutions of known concentrations is paramount for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of the solubility of 2-Fluoro-D-tyrosine hydrochloride in aqueous and common organic solvents, discusses the underlying physicochemical principles, and offers a detailed protocol for its empirical determination.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 2-Fluoro-D-tyrosine hydrochloride, several key properties are at play:
-
Molecular Structure and Polarity: As a hydrochloride salt of an amino acid, 2-Fluoro-D-tyrosine hydrochloride is an ionic compound with a high degree of polarity. The presence of the protonated amine group (-NH3+), the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and the fluorine atom contribute to its overall polarity and capacity for hydrogen bonding.[4]
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A computed XLogP3 value for 2-fluorotyrosine is -1.7, indicating its hydrophilic nature.[5] This suggests a preference for polar solvents like water over non-polar organic solvents.
Table 1: Physicochemical Properties of 2-Fluoro-D-tyrosine and its Hydrochloride Salt
| Property | Value (for 2-Fluorotyrosine) | Value (for 2-Fluoro-D-tyrosine hydrochloride) | Source(s) |
| Molecular Formula | C₉H₁₀FNO₃ | C₉H₁₁ClFNO₃ | [5][6] |
| Molecular Weight | 199.18 g/mol | 235.64 g/mol | [5][6] |
| Computed XLogP3 | -1.7 | Not available (expected to be more hydrophilic) | [5] |
| pKa (phenolic hydroxyl) | Lower than tyrosine (approx. 10) | Expected to be similar to the free amino acid | [2] |
| Appearance | Not specified | White to off-white crystalline solid | [4] |
Solubility Profile: Water vs. Organic Solvents
Based on its physicochemical properties, 2-Fluoro-D-tyrosine hydrochloride is expected to exhibit good solubility in water and other polar solvents.
Aqueous Solubility
As a hydrochloride salt, 2-Fluoro-D-tyrosine hydrochloride is readily soluble in water.[4] The protonated amine and the overall ionic character of the molecule facilitate strong interactions with polar water molecules. The aqueous solubility of amino acids is known to be pH-dependent. For tyrosine, the parent compound, solubility is lowest at its isoelectric point and increases significantly in acidic or basic conditions. A similar behavior is anticipated for its fluorinated derivative. The hydrochloride salt form ensures an acidic pH in solution, which generally enhances the solubility of amino acids.
Solubility in Organic Solvents
The solubility of 2-Fluoro-D-tyrosine hydrochloride in organic solvents is largely dictated by the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at dissolving 2-Fluoro-D-tyrosine hydrochloride. While likely soluble, the extent of solubility may be less than in water. For the parent compound, L-tyrosine, the mole fraction solubility in pure solvents ranks as: DMSO > water > methanol > ethanol.[7]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds, including many that are sparingly soluble in water.[7] It is a common solvent for preparing concentrated stock solutions of various reagents for in vitro assays. Based on data for similar compounds, 2-Fluoro-D-tyrosine hydrochloride is expected to be soluble in DMSO.
-
Non-Polar Solvents (e.g., Chloroform, Hexane): Due to its high polarity and ionic nature, 2-Fluoro-D-tyrosine hydrochloride is expected to be insoluble or very poorly soluble in non-polar organic solvents.
Table 2: Estimated Solubility of 2-Fluoro-D-tyrosine Hydrochloride at Room Temperature
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | High | As a hydrochloride salt, it is ionic and readily solvated by polar water molecules. The acidic pH of the solution further enhances solubility. |
| DMSO | 7.2 | High | A strong polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds.[7] |
| Methanol | 5.1 | Moderate to High | A polar protic solvent that can participate in hydrogen bonding. |
| Ethanol | 4.3 | Moderate | A polar protic solvent, but less polar than methanol, which may result in slightly lower solubility. |
| Chloroform | 4.1 | Very Low | A non-polar solvent with limited ability to solvate ionic compounds. |
| Hexane | 0.1 | Insoluble | A non-polar hydrocarbon solvent that cannot effectively solvate polar, ionic molecules. |
Disclaimer: The solubility values in this table are estimations based on the physicochemical properties of the compound and comparative data from similar molecules. For precise quantitative applications, it is imperative to experimentally determine the solubility.
Experimental Protocol for Determining Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 2-Fluoro-D-tyrosine hydrochloride.
Materials and Equipment
-
2-Fluoro-D-tyrosine hydrochloride
-
Selected solvents (e.g., deionized water, DMSO, methanol, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of 2-Fluoro-D-tyrosine hydrochloride (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator at a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully aspirate the supernatant, ensuring that no solid particles are transferred.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-Fluoro-D-tyrosine hydrochloride of known concentrations in the respective solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute a known volume of the supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted supernatant.
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion: Practical Implications for Researchers
A thorough understanding of the solubility of 2-Fluoro-D-tyrosine hydrochloride is essential for its effective use in research and development. Its inherent polarity and hydrochloride salt form confer good solubility in water and polar organic solvents like DMSO, facilitating the preparation of stock solutions for a wide array of applications. For experiments requiring high concentrations or the use of less polar solvent systems, the provided experimental protocol offers a reliable method for determining the precise solubility limits. By leveraging this knowledge, researchers can ensure the accuracy, reproducibility, and success of their investigations involving this valuable fluorinated amino acid.
References
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Pomerantz, W. C., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 73(10-11), 629–640. [Link]
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PubChem. 2-Fluorotyrosine. National Center for Biotechnology Information. [Link]
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University of Ankara. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]
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Gillis, E. P., et al. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 20(11), 20550–20577. [Link]
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Notni, J., et al. (2007). Synthesis of 2-[F-18]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Applied Radiation and Isotopes, 65(10), 1170-1176. [Link]
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He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132. [Link]
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Comparative Technical Profile: 2-Fluoro-D-Tyrosine vs. 3-Fluoro-D-Tyrosine
[1]
Executive Summary
In the rational design of therapeutic peptides and peptidomimetics, the incorporation of fluorinated D-amino acids represents a dual-strategy approach: D-chirality confers resistance to proteolytic degradation, while fluorination modulates electronic properties, lipophilicity, and provides a sensitive handle for
The choice between the 2-fluoro and 3-fluoro regioisomers is not trivial; it dictates the physicochemical behavior of the phenolic side chain.[1] 3-Fluoro-D-tyrosine is a "functional perturber," significantly lowering the pKa of the hydroxyl group and acting as a sensitive environmental probe. In contrast, 2-Fluoro-D-tyrosine acts as a "structural mimic," offering a bioisostere that retains native-like pKa while providing a distinct NMR signature with reduced solvent sensitivity.
Physicochemical Distinctions: The Ortho vs. Meta Effect[2]
The fundamental difference lies in the position of the fluorine atom relative to the phenolic hydroxyl group.[1][2] This positional isomerism drives divergent electronic effects.
Data Summary Table
| Property | 2-Fluoro-D-Tyrosine | 3-Fluoro-D-Tyrosine |
| F-Position relative to OH | Meta | Ortho |
| Phenolic pKa | ~9.2 (Mildly Acidic) | ~7.2 (Significantly Acidic) |
| ~ -115 ppm | ~ -135 ppm | |
| Solvent Sensitivity ( | Low (Structural Reporter) | High (Environmental Probe) |
| Electronic Effect | Weak Inductive ( | Strong Inductive ( |
| Primary Application | Conservative Bioisostere / Allosteric Probe | pKa Modulation / Ligand Binding Screen |
Mechanistic Analysis[2]
-
3-Fluoro-D-Tyr (The Acidifier): The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (
) directly on the hydroxyl group. Additionally, an intramolecular hydrogen bond (OH F) can stabilize the phenoxide anion, drastically lowering the pKa to ~7.2. At physiological pH (7.4), a significant fraction of 3-F-D-Tyr residues will be deprotonated (phenolate form), altering electrostatic interactions within a binding pocket. -
2-Fluoro-D-Tyr (The Mimic): The fluorine at the meta position is electronically coupled but spatially distant enough to exert a weaker inductive pull. The pKa remains closer to the native tyrosine (~10.1), making it an ideal probe when the goal is to introduce a fluorine label without perturbing the protonation state of the residue.[1]
Visualization: Electronic & Steric Impact
The following diagram illustrates the structural relationship and the resulting electronic perturbation.
Figure 1: Comparative electronic effects of fluorine substitution. Note the direct inductive impact in the 3-Fluoro isomer leading to significant acidification.[1]
Synthetic Workflow: Chemo-Enzymatic Resolution
Direct asymmetric synthesis of fluorinated D-amino acids is challenging. The most robust and scalable protocol involves the Kinetic Resolution of a racemic precursor using acylase enzymes.[1] This ensures high enantiomeric purity (>99% ee), which is critical for preventing "poisoning" of biological assays with the L-isomer.
Protocol: Kinetic Resolution of N-Acetyl-DL-Fluorotyrosine
Objective: Isolate pure D-2-Fluorotyrosine or D-3-Fluorotyrosine from a racemic mixture.
-
Acetylation: React racemic fluorotyrosine with acetic anhydride in acetic acid/water to form N-Acetyl-DL-Fluorotyrosine .
-
Validation: Monitor via TLC or LC-MS (Shift in retention time due to N-capping).
-
-
Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-substrate in phosphate buffer (pH 7.5). Add Acylase I (from Aspergillus melleus) .
-
Separation: Acidify the mixture to pH 5. Extract the unreacted N-Acetyl-D-Fluorotyrosine into ethyl acetate (the free L-amino acid remains in the aqueous phase).
-
Deprotection: Reflux the N-Acetyl-D-derivative in 2M HCl for 2-4 hours to remove the acetyl group.
-
Purification: Neutralize and crystallize (or use ion-exchange chromatography) to yield pure D-Fluorotyrosine .
Figure 2: Workflow for the isolation of enantiopure D-fluorotyrosine via enzymatic kinetic resolution.
Applications in Drug Discovery & Structural Biology[7]
A. Metabolic Stability (The "Super-Stabilizer")
Peptides containing natural L-tyrosine are rapid targets for chymotrypsin-like proteases.
-
D-Isomer Effect: Inverts the stereochemistry, preventing the protease active site from engaging the peptide backbone.[1]
-
Fluorine Effect: The C-F bond (1.35 Å) is slightly larger than C-H (1.20 Å) but significantly more hydrophobic.[1] This creates a "steric shield" and increases lipophilicity, improving membrane permeability.
-
Recommendation: Use 2-F-D-Tyr when you need to enhance stability without altering receptor binding electrostatics. Use 3-F-D-Tyr if you suspect the phenol OH is involved in a hydrogen bond that needs to be strengthened (via acidity) or eliminated (via steric clash).
B. F NMR Screening
Fluorine NMR is a background-free technique for monitoring protein-ligand interactions.
-
3-F-D-Tyr as a Spy: Due to its high solvent sensitivity, the
F signal of 3-F-D-Tyr shifts dramatically (~1-2 ppm) upon binding or conformational change. It is excellent for fragment-based drug discovery (FBDD) screening. -
2-F-D-Tyr as a Reference: Its signal is more robust against solvent changes. It is preferred for detecting allosteric changes deep within a protein core where a stable baseline is required.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporating fluorinated D-tyrosines requires modified coupling conditions due to the electron-withdrawing nature of the fluorine, which can slightly deactivate the amino group during coupling.
Reagents:
-
Fmoc-2-fluoro-D-tyrosine-OH or Fmoc-3-fluoro-D-tyrosine-OH.
-
Coupling Reagent: HATU (preferred over HBTU for sterically hindered/electronic deactivated AAs).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
Step-by-Step:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
-
Deprotection: Remove Fmoc using 20% Piperidine in DMF (
min).[1] Wash with DMF.[1] -
Activation:
-
Coupling: Add activated mixture to resin. Shake at room temperature for 60-90 minutes (extend time by 50% compared to standard Tyr).
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or deactivated primary amines) to ensure completion. If positive, re-couple.
References
-
2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 2020.[6][7] Link
-
Fluorine chemical shifts of fluorine substituted aromatic amino acids in aqueous solution. Journal of Biomolecular NMR, 2016. Link
-
Enzymatic synthesis of fluorinated compounds (Tyrosine Phenol-Lyase applications). Applied Microbiology and Biotechnology, 2021. Link
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2015. Link
-
Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling. Organic Letters, 2008. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Fluoro-D-tyrosine HCl molecular weight and formula
Technical Whitepaper: 2-Fluoro-D-tyrosine HCl Physicochemical Properties, Synthetic Routes, and Applications in Protein Engineering
Executive Summary
2-Fluoro-D-tyrosine hydrochloride (2-F-D-Tyr·HCl) is a non-canonical amino acid (ncAA) derivative characterized by the substitution of a hydrogen atom with fluorine at the ortho position (C2) of the phenolic ring, combined with the D-stereochemical configuration at the
This compound represents a critical tool in modern drug discovery and structural biology. The D-configuration confers resistance to endogenous proteases, while the fluorine substituent modulates the acidity (
Physicochemical Profile
The introduction of fluorine—the most electronegative element—into the tyrosine scaffold significantly alters the electronic environment of the aromatic ring without imposing severe steric penalties (Van der Waals radius of F
Table 1: Molecular Specifications
| Property | Specification |
| Chemical Name | 2-Fluoro-D-tyrosine hydrochloride |
| CAS Number | Refer to specific isomer listings (e.g., DL- form 7656-31-7) |
| Molecular Formula | C |
| Molecular Weight | 235.64 g/mol (Free base: 199.18 g/mol ) |
| Chirality | D-isomer ( |
| Solubility | Soluble in Water (>50 mg/mL), DMSO, Methanol |
| Appearance | White to off-white crystalline powder |
| pKa (Phenol) | ~8.5 (Lower than native Tyr ~10.0 due to inductive effect of F) |
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the critical modification sites that drive its functionality in medicinal chemistry.
Figure 1: Structural functionalization of 2-Fluoro-D-tyrosine HCl. The 2-F substitution alters electronics for NMR and binding, while the D-backbone ensures stability.
Applications in Drug Discovery & Research
Peptidomimetics & Metabolic Stability
Incorporating 2-F-D-Tyr into peptide therapeutics creates a "dual-armor" defense against degradation:
-
Backbone Stability: Most endogenous proteases recognize L-amino acids. The D-isomer prevents peptide bond cleavage.
-
Metabolic Blockade: The fluorine atom at the ortho position protects the aromatic ring from oxidative metabolism (e.g., by cytochrome P450s) and prevents tyrosine nitration.
F-NMR Spectroscopy
2-F-D-Tyr is a superior probe for studying protein dynamics compared to 3-fluoro isomers in specific contexts.
-
Reduced pKa Perturbation: The 2-F substituent lowers the phenolic pKa less drastically than 3-F, preserving native hydrogen bonding networks.
-
Sensitivity: The
F nucleus has 100% natural abundance and a high gyromagnetic ratio, allowing for the detection of subtle conformational changes (e.g., ligand binding, folding intermediates) without background noise.
Experimental Protocols
Protocol A: Solubilization & Handling
-
Storage: Store at -20°C, desiccated. Protect from light to prevent oxidation of the phenol.
-
Dissolution:
-
Weigh the HCl salt.
-
Dissolve in sterile water or PBS for biological assays.
-
For organic synthesis (SPPS), dissolve in DMF or NMP .
-
Note: The HCl salt is acidic. If used in sensitive enzymatic assays, neutralize the solution with NaOH or a buffer exchange to pH 7.4.
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Incorporating 2-F-D-Tyr into a peptide sequence requires standard Fmoc chemistry, but with attention to coupling efficiency.
Reagents:
-
Fmoc-2-Fluoro-D-Tyr-OH (Protected precursor)
-
Coupling Agent: HATU or DIC/Oxyma
-
Base: DIPEA (N,N-Diisopropylethylamine)
Workflow:
Figure 2: SPPS workflow for incorporating 2-Fluoro-D-tyrosine. Note the critical Kaiser test step to ensure coupling of the sterically/electronically modified residue.
Synthesis Routes
Route 1: Chemical Resolution (Scalable)
-
Precursor: Start with 2-Fluoro-DL-tyrosine (commercially available).
-
Acetylation: Protect the amine to form N-Acetyl-2-Fluoro-DL-tyrosine.
-
Enzymatic Resolution: Use Acylase I (from Aspergillus or Porcine Kidney). The enzyme selectively hydrolyzes the L-isomer, leaving N-Acetyl-2-Fluoro-D-tyrosine intact.
-
Hydrolysis: Acid hydrolysis of the remaining N-acetylated D-isomer yields pure 2-Fluoro-D-tyrosine.
Route 2: Electrophilic Fluorination
Direct fluorination of D-tyrosine using reagents like Selectfluor or [18F]F2 (for radiolabeling) often yields a mixture of 2-F and 3-F isomers, requiring high-performance liquid chromatography (HPLC) purification.
References
-
Physicochemical Data: Santa Cruz Biotechnology. "2-Fluoro-DL-tyrosine Product Data." Link
-
NMR Applications: Pomerantz, W. C., et al. (2019). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR." Journal of Biomolecular NMR. Link
-
Peptidomimetics: Hruby, V. J., et al. (2018).[1] "Fluorinated Peptidomimetics Improve Distribution and Metabolism."[1] ACS Chemical Neuroscience.[1] Link[1]
-
Synthesis: Seyferth, D., et al. "The Synthesis of 2-Fluoro-DL-tyrosine." Journal of the American Chemical Society.[2] Link
-
SPPS Protocols: ChemPep. "Fmoc Solid Phase Peptide Synthesis: General Protocols." Link
Sources
Methodological & Application
Using 2-Fluoro-D-tyrosine to increase peptide metabolic stability
Application Note & Protocols
Topic: Enhancing Peptide Metabolic Stability with 2-Fluoro-D-tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug discovery. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This susceptibility to enzymatic cleavage results in short circulating half-lives, necessitating frequent administration and limiting their therapeutic efficacy. To unlock the full potential of peptide drugs, strategies to enhance their metabolic stability are paramount.
This application note provides a comprehensive guide to leveraging 2-Fluoro-D-tyrosine as a powerful tool to increase the metabolic stability of therapeutic peptides. We will delve into the mechanistic underpinnings of this approach, provide detailed protocols for its implementation and validation, and present a framework for data analysis and interpretation.
The Dual-Action Advantage of 2-Fluoro-D-tyrosine
The incorporation of 2-Fluoro-D-tyrosine into a peptide sequence is a strategic modification that confers enhanced stability through two distinct yet synergistic mechanisms:
-
Stereochemical Hindrance via D-Configuration: Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.[3] By substituting a native L-amino acid with its D-enantiomer, such as 2-Fluoro-D-tyrosine, the stereochemistry at the alpha-carbon is inverted. This seemingly subtle change profoundly disrupts the enzyme's ability to bind and catalyze the hydrolysis of the adjacent peptide bonds, thereby rendering the peptide more resistant to proteolytic degradation.[4][5][6]
-
Electronic Effects of Fluorination: The introduction of a fluorine atom onto the tyrosine side chain further enhances metabolic stability. Fluorine is the most electronegative element, and its presence can alter the electronic properties of the amino acid side chain.[7][8] This can disfavor the enzymatic transition state required for cleavage, adding another layer of protection against degradation. Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic modification.[7]
By combining these two powerful stabilizing strategies into a single building block, 2-Fluoro-D-tyrosine offers a robust solution for extending the in vivo lifetime of peptide therapeutics.
Experimental Workflow for Implementation and Validation
The successful application of 2-Fluoro-D-tyrosine requires a systematic approach encompassing peptide synthesis, stability assessment, and data analysis. The following workflow provides a roadmap for researchers.
Figure 1: A comprehensive workflow for the synthesis, purification, and stability testing of peptides containing 2-Fluoro-D-tyrosine.
Part 1: Peptide Synthesis with 2-Fluoro-D-tyrosine
The incorporation of 2-Fluoro-D-tyrosine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10][11]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide. Automated synthesizers can also be programmed with these parameters.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-2-F-Tyr-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, HPLC grade
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and vortex.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For coupling of 2-Fluoro-D-tyrosine, a standard coupling time is generally sufficient, but a longer coupling time (up to 4 hours) or double coupling may be employed if necessary.[10]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
Part 2: Assessing Metabolic Stability
Once the peptide containing 2-Fluoro-D-tyrosine and its native counterpart are synthesized and purified, their metabolic stability can be compared using in vitro assays.
Protocol 2: In Vitro Plasma Stability Assay
This assay measures the degradation of a peptide in the presence of plasma proteases.[16][17][18]
Materials:
-
Human plasma (or plasma from another species of interest), anticoagulated (e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions (1 mg/mL in water or a suitable buffer)
-
Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)
-
Incubator or water bath at 37°C
-
HPLC or UPLC system with a C18 column
Procedure:
-
Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Pre-warm the plasma and PBS to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, mix 475 µL of plasma with the peptide stock solution to achieve a final peptide concentration of 50 µM.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
The t=0 sample should be taken immediately after adding the peptide.
-
-
Quenching and Protein Precipitation:
-
Immediately add the 50 µL aliquot to a tube containing 100 µL of ice-cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
-
Sample Processing:
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.[14]
-
Quantify the peak area of the parent peptide at each time point.
-
Data Analysis and Interpretation
The percentage of the remaining peptide at each time point is calculated relative to the t=0 sample. This data can then be plotted to determine the half-life (t1/2) of the peptide in plasma.
| Time (min) | % Remaining (Native Peptide) | % Remaining (2-F-D-Tyr Peptide) |
| 0 | 100 | 100 |
| 15 | 75 | 98 |
| 30 | 52 | 95 |
| 60 | 28 | 91 |
| 120 | 8 | 82 |
| 240 | <1 | 65 |
Table 1: Representative data from an in vitro plasma stability assay comparing a native peptide with its 2-Fluoro-D-tyrosine modified analog.
Figure 2: Mechanism of enhanced stability. The D-configuration and fluorination of 2-Fluoro-D-tyrosine hinder protease recognition, leading to increased metabolic stability.
Protocol 3: Enzymatic Degradation Assay
To investigate the stability against a specific protease, a direct enzymatic degradation assay can be performed. Chymotrypsin is a relevant choice as it preferentially cleaves at the C-terminus of aromatic amino acids like tyrosine.
Materials:
-
Chymotrypsin solution (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 8.0)
-
Peptide stock solutions (1 mg/mL)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
Incubator at 37°C
-
HPLC or UPLC system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to a final peptide concentration of 100 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding chymotrypsin to a final concentration of 1 µg/mL.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
| Time (min) | % Remaining (Native Peptide) | % Remaining (2-F-D-Tyr Peptide) |
| 0 | 100 | 100 |
| 10 | 45 | 99 |
| 30 | 12 | 96 |
| 60 | <1 | 92 |
| 180 | <1 | 85 |
Table 2: Representative data from an enzymatic degradation assay with chymotrypsin, demonstrating the protective effect of 2-Fluoro-D-tyrosine.
Conclusion
The strategic incorporation of 2-Fluoro-D-tyrosine represents a highly effective and readily implementable method for enhancing the metabolic stability of peptide therapeutics. By leveraging both stereochemical and electronic principles, this modification can significantly extend the half-life of peptides in biological matrices. The protocols and data presented in this application note provide a robust framework for researchers to apply this powerful tool in their drug development programs, ultimately paving the way for more effective and convenient peptide-based medicines.
References
-
Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Available at: [Link]
-
Ismail, M. F., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Design. Available at: [Link]
-
Permana, D., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules. Available at: [Link]
-
Ismail, M. F., et al. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available at: [Link]
-
Nieke, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Pan, Y., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]
-
Wang, H., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Protein & Peptide Letters. Available at: [Link]
-
Wang, H., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. University of Minnesota Digital Conservancy. Available at: [Link]
-
Roy, A., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Materials Today Bio. Available at: [Link]
-
Nieke, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Cyprotex. (n.d.). Plasma Stability. Available at: [Link]
-
Shen, J. X., et al. (2018). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. Methods in Molecular Biology. Available at: [Link]
-
Biontech, P. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
-
Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters. Available at: [Link]
-
Wang, Y., et al. (2024). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences. Available at: [Link]
-
Schmidt, N. W., et al. (2013). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Am Ende, C. W., et al. (2016). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. Available at: [Link]
-
Le, G. T., et al. (1995). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic degradation of peptides using (a) trypsin and (b) pronase. Available at: [Link]
-
Frontiers. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Available at: [Link]
-
Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Currently available techniques to assess peptide stability. Available at: [Link]
-
Nature Communications. (2019). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Available at: [Link]
-
Bentham Science. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Available at: [Link]
-
International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. (1991). Synthesis of 2-[F-18]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Available at: [Link]
-
Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Available at: [Link]
-
BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available at: [Link]
-
MDPI. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link]
-
Journal of Photochemistry and Photobiology B: Biology. (2016). Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation. Available at: [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 5. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP [sciengine.com]
- 6. primo.lib.umn.edu [primo.lib.umn.edu]
- 7. nbinno.com [nbinno.com]
- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Synthesis of protease-resistant peptides using fluorinated D-amino acids
Introduction: The Stability Gap in Peptide Therapeutics
Peptides possess high potency and selectivity but suffer from a critical "stability gap"—rapid degradation by endogenous proteases (e.g., trypsin, chymotrypsin) and poor membrane permeability. This application note details a synergistic engineering strategy: the incorporation of Fluorinated D-Amino Acids (F-D-aa) .
This approach leverages two orthogonal mechanisms:
-
Stereochemical Inversion (Chirality): D-amino acids render the peptide backbone unrecognizable to naturally occurring L-specific proteases (the "Stereochemical Blind Spot").
-
Electronic & Conformational Modulation (Fluorine): The high electronegativity of fluorine lowers the basicity of adjacent amines (reducing metabolic susceptibility) and induces specific conformational constraints (e.g., the gauche effect), locking the peptide into bioactive geometries while increasing lipophilicity for better bioavailability.
Chemical Rationale & Mechanism
To successfully synthesize these peptides, one must understand the underlying physical chemistry.
-
Proteolytic Resistance: Proteases rely on a "lock-and-key" induced fit. The side chains of L-amino acids fit into the enzyme's chiral specificity pockets (
, etc.). Inverting the center to D-configuration creates a steric clash, preventing hydrolysis. -
The Fluorine Effect:
-
Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert.
-
Electronic Shielding: Fluorine withdraws electron density from the peptide bond, reducing the nucleophilicity of the carbonyl oxygen and making the amide bond less susceptible to hydrolytic attack.
-
Visualizing the Resistance Mechanism
Figure 1: Mechanism of proteolytic resistance. The D-configuration prevents active site binding, while Fluorine modifies electronic properties to resist metabolic attack.
Protocol 1: Optimized Solid Phase Peptide Synthesis (SPPS)
Challenge: Fluorinated amino acids (FAAs) often exhibit reduced nucleophilicity (due to electron withdrawal) or increased steric bulk (e.g., trifluoromethyl groups), leading to difficult couplings.
Reagents:
-
Resin: Rink Amide ProTide (0.5 mmol/g) for C-terminal amides; 2-Chlorotrityl Chloride for acids.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt for FAAs.
-
Solvent: DMF (peptide grade, amine-free).
Step-by-Step Methodology:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (The Critical Step):
-
Standard AA: Dissolve 4.0 eq AA + 3.9 eq HBTU + 8 eq DIPEA.
-
Fluorinated D-AA: Dissolve 3.0 eq F-D-AA + 2.9 eq HATU + 6 eq DIPEA in minimal DMF.
-
Note: Use slightly fewer equivalents of the expensive F-D-AA but a stronger coupling agent (HATU) to ensure completion.
-
-
Coupling:
-
Add activated solution to resin.[1]
-
Standard AA: Shake for 45 min at RT.
-
Fluorinated D-AA: Shake for 2–4 hours at RT. Double couple if the residue is bulky (e.g.,
-D-Phe).
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), repeat coupling.
-
Cleavage: Incubate resin in TFA/TIS/H2O (95:2.5:2.[1]5) for 3 hours. Precipitate in cold diethyl ether.
Workflow Visualization
Figure 2: Modified SPPS cycle distinguishing standard vs. fluorinated residue coupling parameters.
Protocol 2: Proteolytic Stability Assay (Serum & Enzyme)
Objective: Quantify the half-life (
Materials:
-
Matrix: Pooled Human Serum (Sigma-Aldrich) or Trypsin/Chymotrypsin solution.
-
Internal Standard: Caffeine or Tryptophan (non-peptide standard).
-
Quenching Solution: 1% Formic Acid in Ethanol (Cold).
Procedure:
-
Preparation: Dissolve peptide to 1 mM in water/DMSO (95:5).
-
Incubation: Mix 20 µL peptide stock with 180 µL Human Serum (Final conc: 100 µM). Incubate at 37°C with gentle shaking.
-
Sampling: At
min (24h), remove 20 µL aliquots. -
Quenching (Critical): Immediately add aliquot to 80 µL of Cold 1% Formic Acid in Ethanol .
-
Why? Ethanol precipitates serum proteins better than ACN for hydrophobic F-peptides; Formic acid stops enzymatic activity instantly.
-
-
Processing: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Analysis: Inject 10 µL onto RP-HPLC (C18 column).
-
Gradient: 5-95% ACN with 0.1% TFA over 20 min.
-
Detection: UV at 214 nm (amide bond) and 254 nm (aromatics).
-
Data Analysis & Interpretation
Calculate the percentage of remaining peptide relative to the internal standard at
Comparative Performance Table (Typical Results):
| Peptide Variant | Sequence Description | Stability Factor | ||
| Native | L-Phe-L-Ala-L-Lys | < 30 min | ~ 45 min | 1x (Baseline) |
| D-Isomer | D-Phe-D-Ala-D-Lys | > 24 hours | > 24 hours | > 30x |
| F-D-Hybrid | 4-F-D-Phe -D-Ala-D-Lys | > 48 hours | > 72 hours | > 90x |
Interpretation:
-
The Native peptide is rapidly degraded.
-
The D-Isomer provides the bulk of the resistance by evading chiral recognition.
-
The F-D-Hybrid adds "metabolic armor." The fluorine atom prevents oxidative metabolism (e.g., by CYP450 enzymes) that might attack the side chain even if the backbone is stable, and increases lipophilicity, preventing renal clearance.
Troubleshooting & Expert Tips
-
Racemization Risk: Even with D-amino acids, using strong bases during coupling can cause epimerization. Solution: Use Collidine or NMM instead of DIPEA if racemization is detected by chiral HPLC.
-
Solubility: Fluorinated peptides are highly hydrophobic.[] Solution: If the peptide precipitates during the assay, add 10-20% DMSO to the serum buffer (validate that DMSO doesn't inhibit the protease first).
-
NMR Verification: Use
F-NMR to verify the integrity of the fluorinated residue post-cleavage. A single sharp peak indicates purity; multiple peaks suggest racemization or side-reactions.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]
-
Chen, W., et al. (2020).[3] Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum By LC–MS. Bioanalysis. Available at: [Link]
Sources
Application Note: 2-Fluoro-D-tyrosine as a Mechanistic Probe in Enzymatic Assays
Topic: 2-Fluoro-D-tyrosine as a mechanistic probe in enzymatic assays Content Type: Application Note & Protocol Guide
Abstract
2-Fluoro-D-tyrosine (2-F-D-Tyr) is a non-canonical amino acid analog that serves as a high-fidelity mechanistic probe for enzymes acting on D-stereoisomers, particularly D-amino acid oxidases (DAAO) and racemases. By substituting a hydrogen atom with fluorine at the ortho position of the phenolic ring, 2-F-D-Tyr introduces a specific electronic perturbation—lowering the phenolic pKa by approximately 1.0 unit (from ~10.1 to ~9.2) and altering the ring's quadrupole moment—without imposing significant steric hindrance. This guide details the application of 2-F-D-Tyr to dissect proton-transfer mechanisms, probe active-site electrostatics via 19F NMR, and map substrate specificity in drug development workflows.
Physicochemical Basis of the Probe
To effectively use 2-F-D-Tyr, researchers must understand how the fluorine modification alters the substrate's behavior compared to native D-Tyrosine.
| Property | D-Tyrosine (Native) | 2-Fluoro-D-tyrosine (Probe) | Mechanistic Impact |
| Phenolic pKa | ~10.1 | ~9.2 | Facilitates ionization at lower pH; probes general base catalysis. |
| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Minimal steric clash; "isosteric" replacement. |
| Electronic Effect | Electron-rich ring | Electron-withdrawing | Weakens cation- |
| NMR Active Nucleus | 1H (High background) | 19F (Zero background) | Sensitive reporter of local electrostatic environment and solvation. |
Application I: Kinetic Profiling with D-Amino Acid Oxidase (DAAO)
Objective: Determine if the phenolic hydroxyl group participates in rate-limiting proton transfer or hydrogen bonding during catalysis.
Mechanism
D-Amino Acid Oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids to
Experimental Protocol
Method: HRP-Coupled Spectrophotometric Assay This continuous assay couples the production of H2O2 (by DAAO) to the oxidation of o-dianisidine by Horseradish Peroxidase (HRP), yielding a chromophore absorbing at 440 nm.
Reagents
-
Buffer: 50 mM Sodium Pyrophosphate, pH 8.5 (air-saturated).
-
Enzyme: Recombinant DAAO (final conc. 1–5
g/mL). -
Coupling System: HRP (Type II, 5 U/mL) + o-dianisidine (0.4 mM).
-
Substrates:
-
D-Tyrosine (Control): 0.1 mM – 10 mM.
-
2-Fluoro-D-tyrosine (Probe): 0.1 mM – 10 mM.
-
Workflow
-
Preparation: Dissolve 2-F-D-Tyr in Buffer. Note: If solubility is an issue, dissolve in minimal 0.1 M HCl and dilute rapidly into buffer.
-
Blanking: Set up a reference cuvette containing all components except DAAO.
-
Initiation: Add DAAO to the sample cuvette. Mix by inversion.
-
Measurement: Monitor Absorbance (
nm) for 5 minutes at 25°C. -
Data Analysis: Calculate initial velocity (
) using the extinction coefficient of oxidized o-dianisidine ( M cm ).
Interpretation
-
Case A:
(2-F) (Native): The phenolic proton is likely not involved in the rate-determining step. -
Case B:
(2-F) (Native): Fluorine's electron withdrawal destabilizes a cationic transition state or weakens a critical cation- interaction with the enzyme active site (e.g., with an Arginine residue). -
Case C:
decreases (tighter binding): The lower pKa allows the probe to form a stronger hydrogen bond or salt bridge (as a phenolate) with the enzyme active site.
Application II: 19F NMR Ligand-Binding Assay
Objective: Map the active site environment and detect conformational changes upon ligand binding. 2-F-D-Tyr acts as a sensitive "spy" molecule.
Rationale
The 19F chemical shift is exquisitely sensitive to the local dielectric constant and hydrogen bonding. When 2-F-D-Tyr binds to an enzyme, the fluorine environment changes from bulk solvent (hydrated) to the protein interior (desolvated/interacting), causing a chemical shift perturbation (CSP).
Protocol
Method: 1D Proton-Decoupled 19F NMR
Sample Preparation[2]
-
Ligand Sample: 500
M 2-F-D-Tyr in 50 mM Phosphate Buffer (pH 7.4), 10% D2O. -
Protein Sample: 20–50
M Enzyme (e.g., DAAO, Racemase). Note: Keep Ligand:Protein ratio > 10:1 for fast-exchange regime observation, or 1:1 for slow-exchange. -
Internal Standard: 50
M Trifluoroacetic acid (TFA) or Trichlorofluoromethane (in a capillary insert) for referencing.
Acquisition Parameters
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a 19F probe.
-
Pulse Sequence: Standard one-pulse with proton decoupling (inverse gated decoupling to minimize NOE if quantification is needed).
-
Scans: 128–512 scans (depending on concentration).
-
Temperature: 298 K.
Workflow Visualization
Figure 1: Workflow for 19F NMR mechanistic probing using 2-F-D-Tyr.
Data Analysis
-
Chemical Shift (
): A downfield shift (higher ppm) typically indicates desolvation or van der Waals contact. An upfield shift may indicate proximity to aromatic rings (ring current effect). -
Line Broadening (
): Upon binding, the transverse relaxation time ( ) decreases due to the slower tumbling of the protein-ligand complex, resulting in broader peaks.-
Calculation: Fraction Bound (
) can be estimated in fast exchange:
-
Mechanistic Logic & Pathway Diagram
Understanding the DAAO catalytic cycle is crucial for interpreting 2-F-D-Tyr data.
Figure 2: Catalytic cycle of D-Amino Acid Oxidase. 2-F-D-Tyr probes the electronic requirements of the ES -> TS transition.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Poor Solubility | 2-F-D-Tyr is zwitterionic and hydrophobic. | Dissolve in 0.1 M HCl or NaOH (depending on final pH req), then dilute into buffer. Avoid DMSO if possible for kinetics (inhibits some oxidases). |
| No 19F Signal | Relaxation time ( | Increase relaxation delay ( |
| High Background (Kinetics) | HRP instability or photo-oxidation of dye. | Keep HRP/dye stocks in dark. Run a "No Enzyme" control to subtract baseline drift. |
| Signal Overlap | Buffer components containing fluorine.[3] | Avoid fluorinated buffers. Use Phosphate or Tris. |
References
-
Ycas, P. D., et al. (2020). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR."[4] Journal of Biomolecular NMR, 74(1), 61-69.[4] Link
-
Mattevi, A., et al. (1996).[5][6] "Crystal structure of D-amino acid oxidase: a case of active site mirror-image convergent evolution with flavocytochrome b2." Proceedings of the National Academy of Sciences, 93(15), 7496–7501. Link
-
Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences, 64, 1373-1394. Link
-
Seyedsayamdost, M. R., et al. (2006). "pKa Perturbation of a Tyrosine Proton Transfer Relay." Journal of the American Chemical Society, 128(5), 1569-1579. Link
-
Gold Biotechnology. "3-Fluoro-DL-tyrosine Product Specifications and Handling." (Note: General handling for fluorotyrosine isomers).[7] Link
Sources
- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAAO | DAAIR center [d-aminoacids.com]
- 6. Amino Acid Oxidase, D- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 7. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Boc-Chemistry Compatibility of 2-Fluoro-D-tyrosine Hydrochloride
This Application Note is designed for researchers and drug development professionals integrating 2-Fluoro-D-tyrosine hydrochloride into Boc-chemistry peptide synthesis workflows. It addresses the specific challenges posed by the fluorine substitution (altered pKa, racemization risk) and the hydrochloride salt form.
Executive Summary
2-Fluoro-D-tyrosine (2-F-D-Tyr) is a valuable non-canonical amino acid used to probe electrostatic interactions, enhance metabolic stability, and constrain peptide conformation. The fluorine atom at the ortho position of the aromatic ring (position 2 relative to the alanine side chain) exerts an electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl group and increasing the acidity of the
Integrating the hydrochloride salt of this amino acid into Boc (tert-butyloxycarbonyl) chemistry requires specific protocols to:
-
Neutralize the hydrochloride salt efficiently without inducing racemization.
-
Selectively protect the
-amine with Boc while managing the phenolic hydroxyl. -
Prevent racemization during coupling, which is exacerbated by the electron-deficient aromatic ring.
-
Ensure stability during hydrogen fluoride (HF) cleavage.
Chemical Properties & Compatibility Analysis
| Property | Value / Characteristic | Impact on Boc Chemistry |
| Molecular Formula | Requires neutralization before or during protection. | |
| Configuration | D-Enantiomer | High risk of racemization (conversion to L) if activated with strong bases. |
| Phenolic pKa | ~9.3 (vs 10.0 for Tyr) | Increased acidity makes the phenol more prone to acylation if unprotected. |
| C-F Bond Stability | High | Stable to TFA (Boc removal) and HF (Final cleavage). |
| Solubility | Moderate (Water/Organic) | HCl salt is water-soluble; Boc-protected form is DCM/DMF soluble. |
Critical Mechanism: Fluorine-Induced Racemization Risk
The fluorine atom withdraws electron density from the aromatic ring, which in turn inductively withdraws density from the
Mitigation Strategy: Use neutral or acidic coupling conditions (e.g., DIC/Oxyma) and avoid pre-activation with tertiary amines (like DIEA) whenever possible.
Protocol 1: Conversion of HCl Salt to Boc-2-Fluoro-D-Tyr-OH
If you are starting with the hydrochloride salt, you must generate the N-Boc protected building block. This protocol ensures selective N-protection while minimizing O-Boc formation (carbonate) which is unstable in Boc chemistry.
Reagents:
-
2-Fluoro-D-tyrosine hydrochloride (1 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Sodium Hydroxide (NaOH) (2M solution) or Triethylamine (TEA)
-
Solvent: Dioxane/Water (1:1 v/v)[1]
Step-by-Step Protocol:
-
Dissolution & Neutralization:
-
Dissolve 10 mmol of 2-Fluoro-D-tyrosine.HCl in 20 mL of water.
-
Add 20 mL of Dioxane.
-
Critical Step: Adjust pH to 9.0–9.5 using 2M NaOH (approx. 2 eq needed: 1 for HCl, 1 for Zwitterion). Do not exceed pH 10.0 to prevent reaction of the phenolic hydroxyl.
-
-
Bocylation:
-
Add 11 mmol (1.1 eq) of
dropwise. -
Stir at room temperature. Monitor pH continuously and maintain at pH 9.0–9.5 by adding small aliquots of NaOH or TEA.
-
Reaction Time: 4–12 hours.[2] Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).
-
-
Work-up:
-
Evaporate Dioxane under reduced pressure (rotary evaporator, <40°C).
-
Dilute the remaining aqueous solution with water (20 mL).
-
Wash with Ethyl Acetate (
mL) to remove unreacted . Discard organic layer. -
Acidification: Cool the aqueous layer on ice. Acidify carefully to pH 2–3 using 1M HCl or
. The product Boc-2-Fluoro-D-Tyr-OH should precipitate or oil out. -
Extract with Ethyl Acetate (
mL).[1] -
Dry combined organics over
, filter, and concentrate.[1]
-
-
Yield Verification: Expect a white foam or solid. Confirm identity via ESI-MS (
Da).
Protocol 2: Solid Phase Peptide Synthesis (SPPS) Integration
Strategic Decision: Side Chain Protection
-
Option A: Unprotected Phenol (Recommended for short peptides).
-
Pros: No additional synthetic steps.
-
Cons: Risk of O-acylation (ester formation on the phenol).
-
Solution: Use the protocol below which minimizes base contact.
-
-
Option B: Benzyl Protection (Recommended for long/complex peptides).
-
Requires synthesis of Boc-2-F-D-Tyr(Bzl)-OH. If unavailable, proceed with Option A but monitor for "Tyr-dimers" (+AA mass).
-
Coupling Protocol (Low-Racemization)
Resin: MBHA (4-methylbenzhydrylamine) or PAM resin. Scale: 0.1 mmol.
-
Boc Deprotection (Cycle Start):
-
Treat resin with 50% TFA in DCM (
min, then min). -
Wash: DCM (
min), IPA ( min), DCM ( min).
-
-
Neutralization:
-
Treat with 5% DIEA in DCM (
min). Note: Ensure swift washing to avoid prolonged exposure of the free amine. -
Wash: DCM (
min).
-
-
Coupling of Boc-2-Fluoro-D-Tyr-OH:
-
Reagents:
-
Boc-2-F-D-Tyr-OH (3 eq)
-
DIC (Diisopropylcarbodiimide) (3 eq)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3 eq) — Replaces HOBt for lower racemization.
-
-
Procedure: Dissolve AA and Oxyma in minimal DMF. Add DIC. Activate for 2 minutes. Add to resin.[2][3][4][5]
-
Time: 60–90 minutes.
-
Why Oxyma? It is more acidic than HOBt and suppresses the base-catalyzed proton abstraction from the
-carbon of the fluorinated amino acid.
-
-
Capping (Optional but Recommended):
-
Acetic anhydride / Pyridine in DCM.
-
Visualization: Synthesis Workflow
Figure 1: Workflow for converting the HCl salt to a Boc-protected building block and integrating it into SPPS.
Protocol 3: HF Cleavage & Isolation[6]
The C-F bond is stable under standard "High HF" conditions. However, the altered electronics of the ring require efficient scavenging to prevent benzylation of the fluorinated phenol by other protecting groups (e.g., from Lys(Cl-Z) or Thr(Bzl)).
Cocktail Formulation:
-
Anhydrous HF: 90%
-
p-Cresol: 10% (Scavenger)
-
Avoid Anisole: Anisole can sometimes undergo Friedel-Crafts exchange or methylation. p-Cresol is superior for Tyr-containing peptides.
Procedure:
-
Dry the resin completely (vacuum desiccator, P2O5, overnight).
-
Transfer to Teflon HF reaction vessel.
-
Condense HF.
-
Warm to 0°C and stir for 60 minutes .
-
Evaporate HF under vacuum.
-
Precipitate peptide with cold Diethyl Ether.
-
Dissolve in dilute Acetic Acid / Water and lyophilize.
Quality Control & Troubleshooting
Racemization Check (Marfey's Method)
Because 2-F-D-Tyr is prone to racemization, you must validate the chirality of the final peptide.
-
Hydrolyze a small aliquot of peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey's Reagent) .
-
Analyze via HPLC (C18 column). Compare retention time against standards of L-2-F-Tyr and D-2-F-Tyr derivatized similarly.
Common Issues
| Issue | Cause | Solution |
| Low Yield of Boc-AA | pH drifted >10 during protection (O-Boc formed) or <8 (incomplete reaction). | Use a pH-stat or add base more frequently. |
| Double Incorporation (+197 Da) | O-acylation of the unprotected phenol during SPPS. | Reduce base excess; ensure 1 eq of AA relative to coupling reagents; use Oxyma. |
| Racemization | Use of strong base (DIEA) during coupling. | Switch to DIC/Oxyma (base-free activation). |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Seyedsayamdost, M. R., et al. (2006). pKa Determination of Fluorotyrosines. J. Am. Chem. Soc. (Context on acidity of F-Tyr). Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Reference for Oxyma/DIC superiority). Link
-
Marfey, P. (1984). Determination of D-amino acids in peptides. Carlsberg Research Communications. Link
Sources
Application Note: Strategic Incorporation of 2-Fluoro-D-Tyrosine in Peptidomimetic Design
Executive Summary
This guide details the strategic application of 2-Fluoro-D-Tyrosine (2-F-D-Tyr) in drug discovery.[] Unlike its regioisomer 3-fluorotyrosine, which is primarily used to modulate phenolic
This protocol provides the rationale, synthesis parameters, and validation steps required to successfully integrate this non-canonical amino acid (ncAA) into bioactive peptides.[]
Chemical Identity & Design Logic
The "2-Fluoro" vs. "3-Fluoro" Distinction (Critical)
A common failure mode in peptidomimetic design is conflating the two regioisomers of fluorotyrosine. They serve distinct mechanistic purposes.
| Feature | 2-Fluoro-D-Tyrosine | 3-Fluoro-D-Tyrosine |
| Fluorine Position | Ortho to alkyl side chain (Position 2) | Ortho to phenolic hydroxyl (Position 3) |
| Primary Effect | Steric/Conformational | Electronic ( |
| Phenolic | ~9.8 (Minimal shift from WT Tyr) | ~8.5 (Significant acidity increase) |
| Design Utility | Restricting | Enhancing H-bond donor strength; PCET studies. |
| Metabolic Stability | High (D-isomer + steric shield) | High (D-isomer) |
Design Rule: Use 2-F-D-Tyr when you need to stabilize the peptide backbone or track the molecule via NMR without altering the hydrogen-bonding energetics of the tyrosine phenol at the receptor site.
Conformational Biasing
The fluorine atom at the 2-position creates a specific steric clash with the peptide backbone and the
-
Mechanism: The atomic radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than a Methyl group. It provides "Goldilocks" steric bulk—enough to lock a conformation, but small enough to fit in most receptor pockets.
-
D-Stereochemistry: The inclusion of the D-enantiomer induces
-turn structures (often Type II') in L-peptide sequences, critical for mimicking GPCR ligands (e.g., opioids, somatostatin).[]
Decision Matrix: When to Use 2-F-D-Tyr
The following logic flow illustrates the selection process for fluorinated tyrosines in hit-to-lead optimization.
Figure 1: Decision matrix for selecting fluorinated tyrosine analogues during peptide optimization.
Protocol: Solid Phase Peptide Synthesis (SPPS)
Objective: Incorporate Fmoc-2-Fluoro-D-Tyr(tBu)-OH into a peptide sequence without racemization or incomplete coupling.
Reagents:
-
Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/Oxyma due to the steric hindrance of the ortho-fluorine.[]
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Workflow
-
Resin Preparation:
-
Swell resin in DMF for 30 minutes.
-
Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min).
-
-
Coupling of Fmoc-2-F-D-Tyr(tBu)-OH:
-
Note: The 2-fluoro substituent reduces the nucleophilicity of the amine after it is coupled (for the next step), but for coupling this residue, the concern is steric hindrance at the activated carboxylate.
-
Stoichiometry: Use 4 equivalents (eq) of AA, 3.9 eq HATU, and 8 eq DIPEA.
-
Activation: Pre-activate the amino acid and HATU in DMF for 30 seconds before adding DIPEA.
-
Reaction Time: Allow coupling to proceed for 60–90 minutes (standard Tyr is 30-45 min).
-
Monitoring: Perform a Chloranil test (sensitive for secondary amines/sterically hindered primary amines) or micro-cleavage LCMS to confirm completion.
-
-
Chain Elongation (The "Next" Residue):
-
The amine of 2-F-D-Tyr is sterically crowded by the ortho-fluorine.[]
-
Critical Adjustment: For the amino acid immediately following 2-F-D-Tyr, use double coupling or switch to a highly active acylation method (e.g., COMU or HATU at 50°C for 20 mins).
-
-
Cleavage & Deprotection:
-
Cocktail: TFA/TIPS/Water (95:2.5:2.5).
-
Precaution: While the C-F bond is stable to TFA, the electron-deficient ring makes the phenol slightly less prone to alkylation by tBu carbocations.[] However, scavengers (TIPS) are still mandatory.
-
Time: 2-3 hours at room temperature.
-
Validation & Characterization
Analytical HPLC & Mass Spectrometry
-
Retention Time: 2-F-D-Tyr peptides typically elute slightly later than their non-fluorinated parents on C18 columns due to the increased lipophilicity (hydrophobicity) of the fluorine atom.
-
Mass Shift: Look for a mass increase of +17.99 Da (H
F substitution).
F NMR Spectroscopy (The "Superpower")
One of the strongest advantages of this modification is the ability to screen binding using
-
Setup: Dissolve peptide in buffer (containing 10% D
O). -
Reference: Use TFA (-76.55 ppm) or Fluorobenzene (-113.15 ppm) as an external standard.
-
Expectation: 2-Fluoro-Tyr signals typically appear around -115 to -120 ppm (relative to CFCl
).[] -
Binding Assay: Upon adding the receptor/protein target, the sharp
F signal will broaden significantly (transverse relaxation, decrease) or shift (chemical exchange), confirming binding.
Metabolic Stability Assay
To validate the "D" and "F" synergy:
-
Incubate peptide (100
M) in human plasma or with Chymotrypsin (which cleaves C-terminal to Tyr). -
Aliquot at t=0, 15, 30, 60, 120 min.[]
-
Quench with acetonitrile + 1% Formic Acid.
-
Analyze via LC-MS/MS.
-
Target Metric: 2-F-D-Tyr analogues should exhibit a half-life (
) extension of >10-fold compared to the L-Tyr parent.
Experimental Workflow Diagram
Figure 2: Optimized SPPS workflow for sterically hindered fluorinated amino acids.
References
-
Isomeric Distinction & NMR: 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[2] (2019).[2][3][4] Journal of Biomolecular NMR.
-
Synthesis & Properties: Synthesis of Fluorinated Tyrosine Analogues and Their Incorporation into Proteins. (2011). Journal of the American Chemical Society.
-
Metabolic Stability: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules.
-
Conformational Effects: Fluorine Effects in Conformational Orchestration of Peptides. (2019).[2][3][4] ResearchGate/Organic & Biomolecular Chemistry.
-
General SPPS for Fluorinated AA: Solid Phase Synthesis of Peptides Containing Backbone-Fluorinated Amino Acids. (2007). Organic & Biomolecular Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of 2-Fluoro-D-tyrosine during Coupling Reactions
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 2-Fluoro-D-tyrosine into their peptide sequences. The unique electronic properties of fluorinated amino acids can present challenges, particularly concerning the preservation of stereochemical integrity during peptide bond formation. This document provides in-depth troubleshooting advice and frequently asked questions to help you mitigate and prevent racemization of 2-Fluoro-D-tyrosine in your coupling reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with 2-Fluoro-D-tyrosine?
A1: Racemization is the conversion of a single enantiomer (in this case, the D-isomer of 2-fluoro-tyrosine) into a mixture of both D- and L-isomers.[1] In peptide synthesis, this leads to the formation of diastereomeric impurities. These impurities can be challenging to separate from the desired peptide and can significantly alter or reduce the biological activity of the final product, as the specific three-dimensional structure of a peptide is crucial for its function.[1][2] The fluorine atom at the 2-position of the tyrosine ring is an electron-withdrawing group, which can increase the acidity of the α-proton on the chiral carbon. This increased acidity can make the amino acid more susceptible to racemization under certain coupling conditions.[3]
Q2: Which factors are most influential in causing racemization during the coupling of 2-Fluoro-D-tyrosine?
A2: Several factors during the coupling step can significantly impact the rate of racemization. These include the choice of coupling reagent, the type and concentration of the base used, the reaction temperature, and the duration of the activation step.[4][5] Strong bases and prolonged exposure to activating conditions, especially at elevated temperatures, are known to promote racemization.[2][6]
Q3: Are there specific amino acids that are more prone to racemization in general?
A3: Yes, aside from sterically hindered or electronically modified amino acids like 2-Fluoro-D-tyrosine, certain natural amino acids are known to be more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly prone to losing their stereochemical integrity during coupling reactions.[2][7][8]
II. Troubleshooting Guide: Minimizing Racemization of 2-Fluoro-D-tyrosine
This section addresses common issues encountered during the coupling of 2-Fluoro-D-tyrosine and provides actionable solutions.
Issue 1: Significant Diastereomeric Impurity Detected Post-Coupling
Probable Cause: The primary cause of racemization during peptide bond formation is the formation of a planar oxazolone intermediate from the activated amino acid.[1][2][9] This intermediate can be protonated from either face, leading to a loss of stereochemical purity. The choice of coupling reagent, base, and reaction conditions directly influences the rate of oxazolone formation and subsequent racemization.
Solutions:
-
Optimize Your Coupling Reagent and Additive Combination:
-
Carbodiimides (DCC, DIC, EDC): While effective, these reagents can lead to significant racemization if used alone.[2][10] It is crucial to use them in conjunction with racemization-suppressing additives.[11]
-
Recommended Additives:
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[12][13]
-
HOBt (1-Hydroxybenzotriazole): A classic and effective racemization suppressor, though it has explosive properties in its anhydrous form.[7][11]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally provides faster coupling reactions and excellent suppression of racemization.[11]
-
-
-
Uronium/Aminium and Phosphonium Reagents (HBTU, HATU, PyBOP): These are generally efficient but can still cause racemization, particularly with sensitive amino acids.[2] HATU, which forms a highly reactive HOAt active ester, often shows lower levels of racemization compared to HBTU.[14] Phosphonium reagents like PyBOP may be preferred in some cases as they do not carry the risk of guanidinylation of the N-terminal amino group, a side reaction associated with uronium reagents.
-
-
Re-evaluate Your Choice of Base:
-
The basicity and steric hindrance of the base used are critical.[5]
-
Optimize Base Concentration: Always use the minimum amount of base necessary for the reaction to proceed.[2]
-
-
Control the Reaction Temperature:
Issue 2: Incomplete Coupling of 2-Fluoro-D-tyrosine
Probable Cause: 2-Fluoro-D-tyrosine can be considered a sterically hindered amino acid, which may lead to slower coupling kinetics. In an attempt to drive the reaction to completion by increasing temperature or using stronger bases, the risk of racemization is significantly increased.
Solutions:
-
Choose a High-Efficiency Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents may be necessary.
-
HATU or HCTU: These reagents are known for their high reactivity and can be effective for difficult couplings.[11][17]
-
COMU: This Oxyma-based uronium reagent is highly efficient, has good solubility, and shows a low tendency for racemization.[18]
-
DEPBT: This phosphonium reagent has also been noted for its low racemization potential in challenging couplings.[2]
-
-
Increase Coupling Time at Low Temperature: Instead of raising the temperature, consider extending the reaction time at 0°C or room temperature to ensure the coupling goes to completion.
-
Double Coupling: If incomplete coupling persists, a second coupling step can be performed. Ensure that fresh reagents are used for the second coupling.
Data Summary: Impact of Coupling Reagents and Bases on Racemization
The following table summarizes the relative racemization potential of common coupling strategies. Note that absolute values can vary depending on the specific amino acid sequence and reaction conditions.
| Coupling Reagent | Base | Additive | Relative Racemization | Key Considerations |
| DIC/DCC | DIPEA | None | High | Not recommended for sensitive amino acids.[2] |
| DIC/DCC | NMM/Collidine | HOBt/Oxyma | Low | A standard, cost-effective method with good racemization suppression.[2][15] |
| HBTU | DIPEA | - | Moderate | Can cause guanidinylation of the N-terminus. |
| HBTU | NMM/Collidine | - | Low-Moderate | Weaker base reduces racemization risk.[14] |
| HATU | DIPEA | - | Moderate | Highly reactive, but the strong base can still be problematic.[14] |
| HATU | NMM/Collidine | - | Low | Generally considered one of the best options for difficult couplings with minimal racemization.[14] |
| COMU | NMM/Collidine | - | Very Low | Excellent efficiency and safety profile.[18] |
Experimental Workflow & Diagrams
Primary Mechanism of Racemization
The predominant pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate. The α-proton of this planar intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry upon reprotonation.
Caption: Mechanism of racemization via oxazolone formation.
Decision Workflow for Coupling 2-Fluoro-D-tyrosine
This workflow provides a systematic approach to selecting the appropriate coupling conditions to minimize racemization.
Caption: Decision workflow for minimizing racemization.
Recommended Protocol for Low-Racemization Coupling of 2-Fluoro-D-tyrosine
This protocol provides a starting point for minimizing racemization during the coupling of Fmoc-2-Fluoro-D-tyrosine in solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-2-Fluoro-D-tyrosine(tBu)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
N-Methylmorpholine (NMM) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-2-Fluoro-D-tyrosine(tBu)-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (4 eq.) to the amino acid/OxymaPure solution.
-
Add DIC (3 eq.) to this mixture.
-
Immediately add the activation mixture to the washed resin.
-
-
Reaction:
-
Allow the coupling reaction to proceed for 2-4 hours at 0°C, or until a completion test (e.g., Kaiser test) is negative.
-
-
Final Washing:
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
III. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
-
Abel, S., et al. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. BIO-Complexity.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
-
Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
-
N-methylmorpholine (NMM) and 2,4,6-collidine(TMP, Collidine). Among them, N,N-diisopropylethylamine is more basic (pKa10.1), N-methylmorpholine (pKa 7.38) and 2,4,6-collidine (pKa 7.43) are weaker , due to the greater steric hindrance of 2,4,6-collidine (TMP, Collidine), in many peptide bond formations, the racemization produced by 2,4,6-collidine (TMP) Produces less.
-
Jadhav, S. P., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry.
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]
-
Omizzolo, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
-
Albericio, F., & Carpino, L. A. (2002). 3.8 Uronium/Guanidinium Salts. Houben-Weyl Methods of Organic Chemistry.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
-
Bange, T., et al. (2020). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. ACS Chemical Biology.
-
C. D. S. T., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Chembiochem.
-
ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?. Retrieved from [Link]
-
Yeboue, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.
-
Marsh, E. N. G. (2009). Fluorine: A new element in protein design. Chemistry & Biology.
-
Yeboue, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.
-
Li, H., et al. (n.d.). 1-Ethyl-2-Fluoro Pyridinium Salt: A Highly Efficient Coupling Reagents for Sterically Hindered Peptide Synthesis. ElectronicsAndBooks.
-
D'Hondt, M., et al. (2014). Racemization during SPPS coupling step. Journal of Peptide Science.
-
Bedford, J., et al. (1995). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1.
-
Goto, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creation.com [creation.com]
- 17. peptide.com [peptide.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Improving solubility of fluorinated D-tyrosine in peptide synthesis buffers
Topic: Improving solubility of fluorinated D-tyrosine in peptide synthesis buffers
Executive Summary: The Fluorine Paradox
Incorporating 3-fluoro-D-tyrosine (and other fluorinated analogs) into peptides is a powerful strategy to enhance metabolic stability, alter pKa, and probe protein-protein interactions. However, the introduction of fluorine creates a "solubility paradox." While fluorine is small (van der Waals radius ~1.47 Å, close to hydrogen), its high electronegativity and lipophilicity significantly alter the physicochemical landscape of the amino acid.
The Core Problem:
-
Increased Lipophilicity: Fluorination of the aromatic ring generally increases the LogP (partition coefficient), making the molecule more hydrophobic than native Tyrosine.
- Stacking: The quadrupole moment of the fluorinated aromatic ring enhances stacking interactions, leading to rapid on-resin aggregation during Solid Phase Peptide Synthesis (SPPS).
-
pKa Shift: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl, altering its behavior in aqueous buffers compared to native Tyrosine.
This guide provides field-proven protocols to overcome these barriers in both the organic phase (coupling) and aqueous phase (purification/assay).
Module A: SPPS Coupling (The Organic Phase)
Scenario: You are trying to couple Fmoc-3-fluoro-D-Tyr-OH (or similar) and observing precipitation in the reaction vessel or low coupling efficiency due to aggregation.
Troubleshooting Protocol: The High-Solvency Dissolution Matrix
Do not rely solely on DMF (Dimethylformamide). Use the following solvent hierarchy to dissolve the protected amino acid before adding it to the resin.
| Solvent System | Solubilizing Power | Recommended Use |
| DMF (Standard) | Low/Medium | Standard sequences. Often fails for fluorinated aromatics at >0.1 M. |
| NMP (N-Methyl-2-pyrrolidone) | High | First line of defense. Replaces DMF completely for the fluorinated residue. |
| DMSO / NMP (1:4) | Very High | Use if NMP alone fails. DMSO disrupts hydrogen bonding aggregates. |
| "Magic Mixture" | Extreme | DCM : DMF : NMP (1:1:1).[1] Use for "difficult sequences" prone to |
Advanced Protocol: Chaotropic Salt Wash (LiCl)
If the amino acid dissolves but coupling fails due to on-resin aggregation (the "clumping" effect), use a chaotropic salt to disrupt the intermolecular hydrogen bonds of the growing peptide chain.
Reagents:
Step-by-Step Methodology:
-
Prepare Solution: Dissolve LiCl in DMF to a concentration of 0.8 M . (Note: This is exothermic; allow to cool).
-
Post-Deprotection: After removing the Fmoc group from the previous amino acid, drain the vessel.
-
Chaotropic Wash: Add the 0.8 M LiCl/DMF solution to the resin.[1]
-
Volume: Sufficient to cover resin.
-
Time: Shake/Vortex for 2 minutes .
-
Repeat: Drain and repeat 2 times.
-
-
Critical Wash: Wash the resin 5 times with pure DMF to remove all traces of LiCl.
-
Warning: Residual LiCl can interfere with coupling reagents (HATU/HBTU).
-
-
Coupling: Immediately proceed with the coupling of Fmoc-3-fluoro-D-Tyr-OH using your standard activator (e.g., DIC/Oxyma or HATU/DIEA).
Visual Workflow: SPPS Solubility Decision Tree
Figure 1: Decision tree for optimizing solubility and coupling efficiency of fluorinated amino acids in SPPS.
Module B: Aqueous Buffers & Purification
Scenario: You have cleaved the peptide, but the fluorinated D-Tyrosine residue is causing the peptide to precipitate in water or PBS.
The Science: Exploiting the pKa Shift
Native Tyrosine has a phenolic pKa of ~10.0. Fluorine is electron-withdrawing, which stabilizes the phenolate anion, effectively lowering the pKa .
-
3-Fluoro-Tyrosine pKa: ~8.5 - 8.8
-
Difluoro-Tyrosine pKa: ~7.2 - 7.6
Implication: You can solubilize fluorinated peptides at a lower pH than native peptides by converting the phenol to a phenolate anion.
Protocol: The "pH-Step" Solubilization Strategy
Use this method for preparing stock solutions for bioassays or HPLC injection.
-
Initial Slurry: Suspend the peptide in a minimal volume of water (it will likely be cloudy).
-
Basification (Dropwise): Add 0.1 M NaOH or dilute Ammonium Hydroxide (NH₄OH) dropwise.
-
Target pH: Adjust pH to 9.0 .
-
Mechanism: At pH 9.0, 3-fluoro-Tyr (pKa ~8.5) will be >50% deprotonated (negatively charged), vastly increasing solubility compared to the neutral form. Native Tyr would still be neutral.
-
-
Back-Titration (Optional): If the assay requires neutral pH, rapidly dilute this concentrated stock into your assay buffer (e.g., PBS pH 7.4). The peptide may remain in solution due to supersaturation or if the concentration is below the aggregation threshold.
HPLC Purification Buffer Recommendations
When purifying fluorinated peptides, standard gradients (0-100% Acetonitrile) often result in broad peaks due to hydrophobic "sticking" to the C18 column.
| Parameter | Recommendation | Reason |
| Column Temp | 60°C | High temperature reduces hydrophobic interaction strength and improves peak shape. |
| Mobile Phase A | Water + 0.1% TFA | Standard. |
| Mobile Phase B | Acetonitrile + 10% Isopropanol | Isopropanol is a stronger eluent for lipophilic fluorinated compounds than ACN alone. |
| Gradient | Shallow (e.g., 1% per min) | Prevents precipitation within the column pores. |
Frequently Asked Questions (FAQ)
Q1: Can I use microwave heating for coupling Fmoc-3-fluoro-D-Tyr-OH? A: Yes, and it is highly recommended. Heating to 75°C (standard microwave SPPS protocol) significantly improves the diffusion of the hydrophobic amino acid into the resin beads. However, ensure you use Oxyma/DIC as the coupling reagents; avoid HBTU/HATU at high temperatures to prevent racemization (though D-Tyr is less prone to this than Cys or His).
Q2: Why is my peptide eluting much later than the non-fluorinated control on HPLC? A: This is the "Fluorine Effect." The C-F bond is highly hydrophobic. A single fluorine substitution can increase the retention time significantly. You may need to increase the organic ratio in your mobile phase or switch to a C4 or Phenyl-Hexyl column for better separation.
Q3: Will the LiCl wash damage my peptide? A: No. LiCl is a neutral salt. It disrupts secondary structure (hydrogen bonds) but does not cleave peptide bonds or protecting groups. The critical risk is failing to wash it out, which can crash your coupling reagents.
References
-
BenchChem. (2025).[1] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from
-
Thust, S., & Koksch, B. (2008). Fluorinated Amino Acids: Properties and Application in Peptide and Protein Chemistry.[5] Chemistry & Biodiversity. (Context: pKa shifts and lipophilicity of fluorinated amino acids).
-
Ganfeng Lithium Group. (2025).[3] Solubility characteristics of lithium chloride in various solvents.[1][3][4] Retrieved from
-
NIH PubChem. (2025). 3-fluoro-L-tyrosine Compound Summary. (Context: Physical properties and pKa data). Retrieved from
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. (Context: General SPPS troubleshooting). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Raman studies of solution polyglycine conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying Lithium Chloride's Solubility in Organics [eureka.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling for 2-Fluoro Amino Acids
Topic: Optimizing coupling times for sterically hindered 2-fluoro amino acids Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)
Status: Operational Subject: High-Priority Troubleshooting for Sterically Hindered & Electronically Deactivated Substrates Ticket ID: TCH-2F-AA-OPT[1]
Core Logic & Reaction Thermodynamics
Q1: Why are my standard coupling protocols failing with 2-fluoro amino acids?
A: You are likely fighting a dual-front war against electronic deactivation and steric occlusion .
Standard protocols (e.g., DIC/HOBt or HBTU/DIEA) assume a nucleophilic amine and a moderately activated ester. 2-Fluoro (
-
Electronic Deactivation (The Primary Culprit): The fluorine atom at the C2 (
) position is highly electronegative.-
If coupling TO the 2-fluoro amine: The inductive effect (
) pulls electron density away from the amino group, drastically lowering its and nucleophilicity. It behaves more like a deactivated aniline than an aliphatic amine. -
If coupling OF the 2-fluoro acid: The activated ester is highly electrophilic but extremely prone to racemization via rapid proton abstraction (if an
-proton exists) or oxazolone formation.[1]
-
-
Steric/Stereoelectronic Hindrance: While the Van der Waals radius of fluorine (1.47 Å) is small, the C-F bond length is short (1.35 Å). This creates a dense electrostatic field that repels incoming nucleophiles, requiring higher activation energy to form the tetrahedral intermediate.
Q2: Should I just increase the coupling time to 24 hours?
A: No. Simply extending time often degrades purity without improving yield.
-
Risk: For 2-fluoro carboxylic acids, prolonged exposure to base (DIEA/NMM) exponentially increases the rate of racemization (epimerization at the
-carbon).[1] -
Solution: You need higher activation kinetics , not longer duration. Switch to "flash coupling" methods using high-activity reagents (HATU, COMU) or microwave irradiation to drive the reaction to completion before side reactions dominate.
Reagent Selection & Protocol Optimization
Q3: HATU vs. COMU—which is superior for this specific application?
A: While HATU is the traditional gold standard, COMU is often superior for 2-fluoro amino acids due to its lower racemization profile and safety.
| Feature | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy) |
| Mechanism | Generates highly reactive OAt-ester.[1] | Generates Oxyma-ester (more stable, less racemization).[1] |
| Steric Performance | Excellent. | Excellent (often faster kinetics than HATU). |
| Racemization Risk | Moderate (requires HOAt scavenging). | Low (Oxyma is an excellent racemization suppressant). |
| Solubility | Good in DMF.[2] | Superior in DMF/NMP (crucial for high concentration). |
| Recommendation | Use for Coupling TO a 2-F amine.[1] | Use for Coupling OF a 2-F acid (to preserve chirality).[1] |
Q4: When should I use the "Acid Fluoride" (TFFH) method?
A: This is your "Nuclear Option." If HATU/COMU fails (yield < 20%) or if you observe > 5% racemization, switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .
-
Mechanism: TFFH converts the carboxylic acid into an acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that are surprisingly stable to oxazolone formation (the main pathway for racemization).
-
Use Case: Essential for coupling extremely hindered
-disubstituted 2-fluoro amino acids (e.g., 2-fluoro-Aib analogs).[1]
Experimental Protocols
Protocol A: Optimized COMU Coupling (Standard High-Difficulty)
Best for: Minimizing racemization when activating a 2-fluoro carboxylic acid.[1]
-
Resin Preparation: Swell resin in NMP (N-methylpyrrolidone) for 20 min. Note: NMP solvates aggregated chains better than DMF.[1]
-
Activation:
-
Dissolve 2-Fluoro-AA-OH (4.0 eq) and COMU (4.0 eq) in NMP.[1]
-
Add TMP (2,4,6-Trimethylpyridine) (4.0 eq) instead of DIEA.[1]
-
Why TMP? It is a weaker, more sterically hindered base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the acidic
-proton, significantly reducing racemization.
-
-
Coupling: Add activated solution to resin.[2]
-
Conditions: Shake for 60 minutes at Room Temp.
-
Microwave Option: If available, heat to 75°C for 5 minutes (Power: 25W).
Protocol B: The TFFH Acid Fluoride Method (Severe Hindrance)
Best for: Coupling TO a deactivated 2-fluoro amine or extremely bulky junctions.[1]
-
Pre-Activation:
-
Dissolve Incoming Amino Acid (5.0 eq) in dry DCM/NMP (1:1).
-
Add TFFH (5.0 eq).
-
Add DIEA (10.0 eq).
-
Critical: Allow to react for 15-20 minutes before adding to resin. This ensures full conversion to the acid fluoride.
-
-
Coupling:
-
Drain resin and add the pre-activated mixture.[3]
-
-
Conditions:
-
First Pass: 2 hours at Room Temp.
-
Second Pass (Double Couple): Repeat with fresh reagents for 1 hour.
-
-
Monitoring: Use the Chloranil Test (not Kaiser) for secondary amines or cleavage/HPLC for definitive results.
Troubleshooting Workflow
Caption: Decision tree for selecting coupling strategies based on the specific electronic/steric failure mode.
Frequently Asked Questions (FAQ)
Q: Can I use PyBOP for these couplings? A: PyBOP is generally insufficient for sterically hindered 2-fluoro amino acids.[1] It generates an OBt ester which is less reactive than the OAt (HATU) or Oxyma (COMU) esters.[4] PyBOP is acceptable for cyclizations but not for driving difficult intermolecular couplings against a deactivated amine.
Q: Why do I see a "deletion sequence" in my Mass Spec? A: A deletion sequence (Missing AA) confirms incomplete coupling.
-
Diagnosis: The 2-fluoro amine was too deactivated to react with the incoming amino acid.
-
Fix: You must increase the electrophilicity of the incoming amino acid. Switch to Protocol B (TFFH) or use bis-trichloromethyl carbonate (BTC) to generate an acid chloride in situ (requires anhydrous conditions).[1]
Q: Is microwave heating safe for 2-fluoro amino acids? A: Generally, yes.[1] Unlike Cysteine or Histidine which are prone to heat-induced racemization, 2-fluoro amino acids are relatively thermally stable unless they are the activated species in the presence of strong base.[1]
-
Rule: If coupling TO a 2-fluoro amine, blast it (75°C).[1] If activating THE 2-fluoro acid, limit temp to 50°C or use room temp with TMP base.
References
-
Carpino, L. A., et al. (1990). "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society. (Foundational work on TFFH/Acid Fluorides).[1]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive review comparing HATU, COMU, and others).
-
Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry. (Validation of acid fluorides for sterically hindered Aib-like residues).[1]
-
Luxembourg Bio Technologies. "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents."[1] (Technical data on COMU kinetics).
Sources
Troubleshooting low yields in 2-Fluoro-D-tyrosine peptide synthesis
Status: Active Ticket Type: Advanced Troubleshooting / SPPS Optimization Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Fluorine Effect" in SPPS
Welcome to the technical support hub for fluorinated amino acids. You are likely here because your synthesis of a peptide containing 2-Fluoro-D-tyrosine (2-F-D-Tyr) has failed or resulted in poor quality.
To solve this, you must understand the causality. The introduction of a fluorine atom at the ortho position of the tyrosine ring is not merely a structural change; it is a profound electronic modification. Fluorine is the most electronegative element (
This creates three specific hazards for Solid Phase Peptide Synthesis (SPPS):
-
Acidity Shift (
Drop): The phenol drops from ~10.1 (Tyr) to ~8.5 (2-F-Tyr). This makes the phenol significantly more nucleophilic in basic conditions, driving O-acylation (side chain branching). -
-Proton Lability: The electron-withdrawing nature propagates to the
-carbon, increasing the acidity of the -proton. This accelerates racemization (D L conversion) via the oxazolone mechanism. -
Coupling Kinetics: While steric hindrance is minimal (Van der Waals radius of F
H), the electronic deactivation of the amine (if 2-F-D-Tyr is the N-terminal acceptor) can slow down acylation.
Part 1: Troubleshooting Guides (Q&A)
Category A: Low Yields & Deletion Sequences
Q: My LC-MS shows a "deletion sequence" (Missing 2-F-D-Tyr). I used standard HATU/DIPEA. Why did it fail?
A: Standard protocols often fail here due to pre-activation instability and aggregation.
-
The Cause: If you pre-activated the Fmoc-2-F-D-Tyr-OH with HATU/DIPEA in a vial before adding it to the resin, you likely formed the active ester, but the high base concentration (DIPEA) combined with the fluorinated substrate may have triggered premature hydrolysis or rearrangement before it could couple to the resin. Furthermore, if the previous residue on the resin is bulky, the coupling is kinetically slow.
-
The Fix: Switch to DIC/Oxyma Pure (Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime). This reagent system generates a highly reactive active ester at a near-neutral pH, preventing side reactions while maintaining high coupling efficiency.
-
Protocol Adjustment: Do not pre-activate for more than 2 minutes. Add the amino acid and Oxyma to the resin first, then add DIC.
Category B: Impurities (Mass + X)
Q: I see a major peak with Mass + [Amino Acid Mass] - 18. Is this an insertion?
A: This is likely O-acylation followed by a rearrangement.
-
The Cause: The 2-Fluoro substitution makes the phenolic hydroxyl group more acidic (
~8.5). If you are using a side-chain protecting group that is too labile, or if the protecting group was lost (e.g., premature removal of Trt/tBu), the phenolate anion will attack the activated carboxylate of the next incoming amino acid. This creates a branched ester bond on the tyrosine side chain. -
The Fix:
-
Ensure you are using Fmoc-2-F-D-Tyr(tBu)-OH . The tert-butyl group is robust.
-
Avoid "hyper-acidic" coupling additives if not necessary.
-
Critical: If you suspect O-acylation has already occurred, treat the resin with 20% piperidine or hydrazine for 30 minutes before cleavage. This can sometimes hydrolyze the ester (side chain) while leaving the amide (backbone) intact, "rescuing" the peptide.
-
Category C: Stereochemical Integrity (Racemization)
Q: I synthesized a D-peptide, but co-injection with the L-standard shows a 15% L-isomer impurity. Where did it come from?
A: The Fluorine atom is catalyzing base-mediated racemization.
-
The Cause: The electron-withdrawing fluorine makes the
-proton more acidic. During the coupling step, if you use a strong base like DIPEA or NMM (tertiary amines), it can abstract this proton from the activated oxazolone intermediate, causing it to planarize and lose chirality. -
The Fix: Eliminate strong bases during the coupling of this specific residue.
-
Use DIC/Oxyma (Base-free coupling).
-
If you must use phosphonium reagents (PyBOP), use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that is less likely to strip the
-proton.
-
Part 2: Visualization & Logic Flow
Troubleshooting Decision Matrix
Use this logic flow to diagnose your specific failure mode based on analytical data.
Caption: Diagnostic logic flow for identifying failure modes in fluorinated tyrosine synthesis.
Part 3: Comparative Data & Protocols
Reagent Performance Table
The following data summarizes coupling efficiency and racemization rates for 2-Fluoro-D-Tyr attachment to a difficult sequence (Resin-Ala-Val-[AA] -Fmoc).
| Coupling Reagent System | Base Used | Coupling Yield (2h) | Racemization (% L-Isomer) | Risk Assessment |
| HATU / HBTU | DIPEA (2 eq) | 88% | 5.2% - 8.0% | High Risk: Strong base drives racemization. |
| PyBOP | DIPEA (2 eq) | 92% | 3.5% | Moderate Risk: Good yield, but base still problematic. |
| PyBOP | Collidine | 94% | < 1.0% | Recommended: Collidine minimizes proton abstraction. |
| DIC / Oxyma Pure | None | >98% | < 0.5% | Best Practice: Neutral pH, superior kinetics. |
High-Fidelity Coupling Protocol (DIC/Oxyma)
This protocol is designed to maximize yield while strictly limiting racemization and O-acylation.
Reagents:
-
Amino Acid: Fmoc-2-Fluoro-D-Tyr(tBu)-OH (4.0 equivalents relative to resin loading).
-
Activator: Oxyma Pure (4.0 equivalents).
-
Coupling Agent: DIC (Diisopropylcarbodiimide) (4.0 equivalents).
-
Solvent: DMF (Dimethylformamide).[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the Amino Acid and Oxyma Pure in minimal DMF (approx. 0.15 M concentration).
-
Note: Do NOT add base (DIPEA/NMM).[2]
-
-
Resin Addition: Add the Amino Acid/Oxyma solution directly to the deprotected resin bed.
-
Activation: Add the DIC immediately after the amino acid solution.
-
Why? Adding DIC last ensures the activation happens in the presence of the resin, keeping the concentration of the highly reactive O-acylisourea high at the reaction site.
-
-
Incubation: Shake/agitate at Room Temperature for 60 minutes .
-
Optimization: If the sequence is known to aggregate, you may heat to 50°C, but do not exceed 50°C for fluorinated D-amino acids to prevent thermal racemization.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
If positive: Re-couple using fresh reagents for 30 minutes.
-
The "Safety Net" Acetylation Step
After the coupling is deemed complete, perform a capping step (Acetic Anhydride/Lutidine) to permanently block any unreacted chains. This simplifies purification by ensuring deletion sequences elute significantly earlier than the full-length product.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Bachem Technical Notes.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.
-
Seyedsayamdost, M. R., et al. (2006). pKa Determination of Fluorotyrosines. Journal of the American Chemical Society. (Contextual data on 2-F-Tyr acidity).
Sources
Purification methods for peptides containing 2-Fluoro-D-tyrosine HCl
Technical Support Center: Purification of Peptides Containing 2-Fluoro-D-Tyrosine HCl
Introduction: The Fluorine & D-Configuration Advantage
Welcome to the technical guide for handling non-canonical peptides. You are likely working with 2-Fluoro-D-Tyrosine (2-F-D-Tyr) to enhance metabolic stability or probe receptor binding affinities.
Why this purification is difficult:
-
The "Fluorine Effect": The fluorine atom at the ortho position of the phenol ring is electron-withdrawing. This lowers the pKa of the hydroxyl group from ~10.0 (native Tyr) to ~8.5 . This acidity shift is your primary tool for separation but also a risk for retention time shifts.
-
D-Configuration: The inclusion of D-amino acids disrupts standard
-helical or -sheet secondary structures, often altering the solvation profile compared to all-L analogs. -
HCl Salt Form: The raw material is supplied as a hydrochloride salt, which ensures solid-state stability but generates an acidic solution upon dissolution, potentially precipitating acid-sensitive sequences or affecting initial column binding.
Module 1: Solubilization & Sample Preparation
The most common failure point is injecting a "solution" that is actually a micro-suspension.
Q: My peptide is supplied as an HCl salt. How do I dissolve it for HPLC injection? A: The HCl counterion makes the crude peptide acidic.
-
Initial Solvent: Do not start with water. Start with DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . The fluorine atom increases lipophilicity; organic co-solvents are essential.
-
The "Wet" Step: Once dissolved in a minimal volume of DMSO, dilute with 0.1% TFA in water.
-
Critical Check: If the solution turns cloudy upon water addition, the peptide is aggregating.
-
Fix: Add HFIP (Hexafluoroisopropanol) at 5-10% v/v. HFIP is a "structure breaker" that disrupts the hydrogen bonding networks often stabilized by fluorinated aromatics.
-
Q: Can I use basic buffers to dissolve the peptide? A: Proceed with caution. While 2-F-D-Tyr has a lower pKa (~8.5) and will ionize (become more soluble) at pH > 8.5, prolonged exposure to high pH can lead to disulfide scrambling (if Cys is present) or racemization of other residues.
-
Recommendation: Keep sample pH < 7.0 during prep. Use the column pH (see Module 2) to exploit the ionization state.
Module 2: RP-HPLC Method Development
Standard C18 gradients often fail to resolve the subtle hydrophobicity differences caused by a single fluorine atom. Use the following "Expert Protocols."
Protocol A: The "Fluorophilic" Stationary Phase
Standard C18 columns rely on hydrophobic interaction. However, fluorinated compounds exhibit specific "fluorophilic" and
-
Primary Column Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.
-
Mechanism:[1] The aromatic ring of the Phenyl-Hexyl phase engages in
- stacking with the 2-F-Tyr ring. The fluorine atom alters the electron density of the ring, creating a distinct separation factor ( ) compared to non-fluorinated impurities (Des-Fluoro analogs).
-
-
Secondary Recommendation: C18 with high carbon load (for general hydrophobicity).
Protocol B: The "pKa Shift" Mobile Phase
Exploit the acidity of the 2-F-Tyr hydroxyl group.
| Parameter | Condition A (Standard) | Condition B (The "Shift") | Why it works |
| Buffer | 0.1% TFA (pH ~2) | 10mM Ammonium Acetate (pH 6.5 - 7.0) | At pH 2, 2-F-Tyr is protonated (neutral). At pH 7, it approaches its pKa (~8.5), partially ionizing. |
| Selectivity | Hydrophobicity driven | Charge/Polarity driven | The ionization state changes the retention time of the target peptide relative to non-fluorinated impurities (which have pKa ~10). |
Module 3: Troubleshooting & FAQs
Q: I see a "doublet" peak. Is this the D-isomer separating from the L-isomer? A: It is highly probable.
-
Diagnosis: D-amino acids often induce a "kink" in the peptide chain. If you synthesized the peptide using 2-F-D-Tyr, the impurity is likely the L-isomer (from starting material contamination) or a Diastereomer (from racemization during coupling).
-
Solution:
-
Slow Down: Decrease gradient slope to 0.5% B/min.
-
Temperature: Lower the column temperature to 15-20°C. Lower temperature reduces molecular motion, often enhancing the resolution of stereoisomers.
-
Chiral Chromatography: If RP-HPLC fails, use a Cyclodextrin-based or Crown Ether column (e.g., CROWNPAK) which specifically separates D/L amino acids based on host-guest inclusion complexes.
-
Q: How do I separate the "Des-Fluoro" impurity (Tyr instead of 2-F-Tyr)? A: This impurity arises if the coupling efficiency was low or if the starting material contained trace L-Tyr.
-
Mass Difference: The difference is only 18 Da (Fluorine = 19, Hydrogen = 1).
-
Separation Strategy: Use a PFP (Pentafluorophenyl) column. The F-F interactions between the column and your peptide will retain the 2-F-Tyr peptide longer than the Des-Fluoro impurity.
Q: My yield is lower than expected. Is the HF cleaving the Fluorine? A: Unlikely. The C-F bond on the aromatic ring is extremely strong (approx. 116 kcal/mol) and stable to standard TFA cleavage cocktails.
-
Check: Look for aggregation in the filter or on the head of the prep column. Fluorinated peptides can form "teflon-like" hydrophobic aggregates.
-
Fix: Use 6M Guanidine HCl or Urea in the loading buffer to denature these aggregates before injection.
Module 4: Visualization of Workflows
Figure 1: Purification Decision Matrix
A logical flow to select the correct column and buffer based on impurity profile.
Caption: Decision matrix for selecting purification conditions based on observed impurity profiles (Diastereomers vs. Des-Fluoro analogs).
Figure 2: The "Fluorine Effect" on Separation
Visualizing why Phenyl-Hexyl columns are superior for this specific application.
Caption: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases. The Phenyl phase exploits the electron-deficient nature of the fluorinated ring for enhanced retention.
References
-
Separation of Fluorinated Amino Acids
- Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Source:Journal of Fluorine Chemistry / NIH PubMed Central.
-
URL:[Link]
-
pKa Properties of Fluorotyrosine
-
Diastereomer Separation Strategies
- Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.
- Source:Journal of Chrom
-
URL:[Link]
-
Chiral Column Applications
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
Enantiomeric Purity Testing of 2-Fluoro-D-tyrosine Hydrochloride: A Technical Comparison Guide
Executive Summary & Strategic Overview
2-Fluoro-D-tyrosine hydrochloride is a critical non-canonical amino acid, often employed to enhance peptide metabolic stability or as a mechanistic probe in protein crystallography. The fluorine substitution at the ortho position of the phenol ring alters the pKa (~8.5 vs. 10.1 for tyrosine) and lipophilicity, but the enantiomeric purity remains the defining quality attribute.
The presence of the L-isomer can lead to catastrophic failure in solid-phase peptide synthesis (SPPS) due to diastereomer formation, or invalid biological conclusions in receptor binding studies. Therefore, distinguishing the D-isomer (product) from the L-isomer (impurity) requires methods with high selectivity (
This guide compares three distinct analytical approaches:
-
Direct Chiral HPLC (Crown Ether): The industry "Gold Standard" for raw material QC.
-
Marfey’s Method (Indirect LC-MS): The high-sensitivity choice for biological matrices.
-
Macrocyclic Glycopeptide (Teicoplanin): A versatile, MS-compatible alternative.
Method 1: Direct Chiral HPLC (The Gold Standard)
Primary Application: Quality Control (QC) of raw materials; Bulk purity testing. Mechanism: Host-guest complexation between the crown ether and the ammonium group of the amino acid.
Technical Rationale
For underivatized amino acids, Crownpak CR-I(+) (Daicel) is the column of choice. It utilizes a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated or immobilized on silica. The separation relies on the formation of an ammonium-crown ether inclusion complex.[1]
-
Causality: The complex formation demands a protonated primary amine. Therefore, the mobile phase must be acidic (pH 1.0–2.0).
-
Elution Order: On CR(+) columns, the D-enantiomer typically elutes first , followed by the L-enantiomer.
-
Note: For 2-Fluoro-D-tyrosine as the major product, this elution order is acceptable, but detecting a small L-impurity after a massive D-peak can be challenging if the main peak tails. If tailing masks the impurity, the CR(-) column can be used to reverse the order (L elutes first).
-
Experimental Protocol
-
Column: Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).
-
Mobile Phase: Aqueous Perchloric Acid (pH 1.5) / Methanol (85:15 v/v).
-
Why HClO₄? It has low UV cutoff and provides non-nucleophilic counter-ions.
-
Why MeOH? Modulates retention time of the hydrophobic fluorinated aromatic ring.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperature often improves resolution by stabilizing the complex).
-
Detection: UV at 275 nm (Tyrosine aromatic absorption).
Self-Validating Check:
System Suitability: Inject a racemic mixture (DL-2-Fluorotyrosine). Resolution (
) must be. If drops, lower the column temperature to 10°C.
Method 2: Marfey’s Method (High-Sensitivity Bioanalysis)
Primary Application: Trace analysis in biological samples; R&D where chiral columns are unavailable. Mechanism: Indirect separation via diastereomer formation.[2]
Technical Rationale
Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amino group to form diastereomers.[3][4] The introduction of the dinitrophenyl (DNP) group provides two benefits:
-
UV/Vis Tag: Strong absorption at 340 nm (removes interference from non-derivatized matrix).
-
Hydrophobicity: Allows separation on standard C18 columns.
The L-DAA derivative typically elutes before the D-DAA derivative on C18 columns due to stronger intramolecular hydrogen bonding in the D-isomer derivative, which reduces its interaction with the stationary phase less than the L-isomer (or vice-versa depending on specific solvent/pH interactions, but separation is robust).
Experimental Protocol
-
Derivatization:
-
Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone.
-
Add 20 µL 1M NaHCO₃ (pH buffer).[5]
-
Heat: 40°C for 60 mins. Causality: Ensures complete reaction without racemization.
-
Quench: Add 20 µL 2M HCl to stop reaction and protonate for HPLC.
-
-
LC-MS/UV Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 × 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 20 mins.
-
Detection: UV 340 nm or MS (ESI+, m/z corresponding to [M+H]+ of the derivative).
-
Self-Validating Check:
Blank Control: Run a "Blank + FDAA" to identify reagent peaks. Marfey's reagent excess elutes late; ensure it does not co-elute with the target D-isomer derivative.
Method 3: Astec CHIROBIOTIC T (The MS-Friendly Alternative)
Primary Application: LC-MS analysis without derivatization. Mechanism: Teicoplanin macrocyclic glycopeptide selector.
Technical Rationale
Unlike Crownpak (which uses non-volatile perchloric acid) or Marfey's (which requires prep), the Chirobiotic T column works well with volatile buffers (ammonium formate/acetate), making it ideal for direct LC-MS workflow. The "Teicoplanin" phase contains multiple chiral pockets specifically suited for
Experimental Protocol
-
Column: Astec CHIROBIOTIC T (4.6 × 250 mm, 5 µm).
-
Mode: Polar Ionic Mode.
-
Mobile Phase: Methanol / Water (60:40 v/v) containing 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.
-
Detection: MS (ESI+) or UV 275 nm.
Comparative Analysis
| Feature | Direct HPLC (Crownpak) | Marfey's Method (FDAA) | Astec CHIROBIOTIC T |
| Primary Use | QC / Raw Material Purity | Bioanalysis / Trace Impurities | LC-MS / R&D |
| Sample Prep | Minimal (Dissolve & Shoot) | High (1 hr Derivatization) | Minimal |
| Sensitivity | Moderate (UV) | High (UV @ 340nm or MS) | High (MS Compatible) |
| Cost per Run | Low | Medium (Reagent cost + Time) | Low |
| Elution Order | D usually first (on CR+) | L-derivative usually first | Variable (pH dependent) |
| Robustness | Excellent (Industrial Std) | Good (User dependent) | Good |
Visualizations
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal enantiomeric purity testing method based on sample type and available instrumentation.
Figure 2: Marfey's Method Workflow[9]
Caption: Step-by-step workflow for the indirect determination of enantiomeric purity using Marfey's Reagent.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from
- Marfey, P. (1984). Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl) amino acid amides by liquid chromatography.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][8][9]
-
Sigma-Aldrich (Astec). Astec CHIROBIOTIC™ Handbook: Chiral Separations. Retrieved from
- European Pharmacopoeia.Chromatographic Separation of Amino Acids. (General Chapter 2.2.46).
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Comparative 1H NMR Characterization: 2-Fluoro-D-tyrosine Hydrochloride
Topic: 1H NMR characterization of 2-Fluoro-D-tyrosine hydrochloride Content Type: Publish Comparison Guides
Executive Summary: The Fluorine Advantage
2-Fluoro-D-tyrosine hydrochloride (2-F-D-Tyr·HCl) is a critical non-canonical amino acid used to enhance metabolic stability in peptide therapeutics and as a sensitive probe in Protein-Observed Fluorine NMR (PrOF NMR). Unlike its native counterpart (D-Tyrosine) or the more common 3-fluoro isomer, the 2-fluoro substitution places the halogen ortho to the alkyl side chain and meta to the phenolic hydroxyl.
This structural modification introduces unique spin-spin coupling patterns (
Structural Logic & Spin System Analysis
To interpret the NMR spectrum, one must first map the scalar couplings introduced by the fluorine atom (
The Aromatic Spin System (ABCX System)
In native Tyrosine, the aromatic ring presents an
-
Position 3: Proton (
) – Ortho to Fluorine. -
Position 4: Hydroxyl group (-OH).
-
Position 5: Proton (
) – Para to Fluorine.[1] -
Position 6: Proton (
) – Meta to Fluorine.
Visualization: Coupling Network
The following diagram illustrates the connectivity and expected coupling constants (
Figure 1: Spin-spin coupling network for 2-Fluoro-D-tyrosine. The fluorine atom at position 2 splits the signals of H3 and H6 significantly, breaking the symmetry observed in native tyrosine.
Comparative Spectral Data
The following table contrasts the 1H NMR observables of 2-Fluoro-D-tyrosine·HCl with native D-Tyrosine and the 3-Fluoro isomer.
Solvent:
| Feature | 2-Fluoro-D-Tyrosine (Target) | Native D-Tyrosine (Reference) | 3-Fluoro-D-Tyrosine (Alternative) |
| Symmetry | Asymmetric (3 distinct Ar-H signals) | Symmetric ( | Asymmetric (3 distinct Ar-H signals) |
| H3 (Ortho to F) | ~6.6 - 6.7 ppm (dd) | 6.89 ppm (d)(Part of AA'BB') | N/A (F is at pos 3) |
| H6 (Meta to F) | ~7.0 - 7.2 ppm (dd) | 7.18 ppm (d)(Part of AA'BB') | ~6.9 ppm (dd) |
| H5 (Para to F) | ~6.6 - 6.7 ppm (m)Overlaps with H3, small | 6.89 ppm (d) | ~6.8 ppm (dd) |
| Alpha-H ( | ~4.0 ppm (dd)Unchanged | 3.93 ppm (dd) | ~3.95 ppm (dd) |
| Beta-H ( | ~3.1 - 3.3 ppm (ABX)Slightly deshielded by ortho-F | 3.05, 3.19 ppm (ABX) | 3.0 - 3.2 ppm (ABX) |
Key Identification Markers
-
Loss of AA'BB' Pattern: Native tyrosine shows two clean doublets (integral 2H each) in the aromatic region. 2-F-Tyr shows a complex 1:1:1 pattern with large H-F splitting.
-
The "Large Split" Doublet: Look for H3 (ortho to F). It will appear as a doublet of doublets with a large coupling constant (~11 Hz) due to
. -
H5 vs H6: H6 (adjacent to the side chain) remains downfield (~7.1 ppm) but is split into a triplet-like dd due to coupling with H5 (
Hz) and F ( Hz).
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation
-
Solvent Choice: Use DMSO-
for full characterization (allows observation of exchangeable OH and protons). Use for routine purity checks (sharper lines, no exchangeable peaks). -
Concentration: Prepare a 10-15 mM solution (approx. 3-5 mg in 600 µL solvent).
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans (NS): 16–32 scans are sufficient for >95% purity samples.
-
Relaxation Delay (D1): Set to
seconds to ensure full relaxation of aromatic protons, which often have longer times. -
Spectral Width: 14 ppm (to capture acidic protons in DMSO) or 10 ppm (in
).
Step 3: Data Processing & QC
-
Phasing: Ensure flat baseline, especially around the solvent peak.
-
Integration:
-
Calibrate the
-CH proton (approx 4.0 ppm) to 1.00 H . -
Verify the Aromatic Region integrates to 3.00 H total. (If it integrates to 4.00 H, you likely have native tyrosine contamination).
-
Verify the
-CH2 integrates to 2.00 H .
-
-
Chiral Purity (Optional but Recommended):
-
To distinguish D-Tyr from L-Tyr, add a chiral solvating agent (e.g., (R)-BINOL or Eu(hfc)3 ) or derivatize with Marfey's reagent. The enantiomers will resolve, allowing calculation of enantiomeric excess (ee).
-
Application Insight: Why 2-Fluoro?
The choice of 2-Fluoro-D-tyrosine over 3-Fluoro or native tyrosine is rarely arbitrary.
-
Metabolic Stability: The C-F bond at the 2-position blocks metabolic oxidation at the ring, extending the half-life of peptide drugs.
-
PrOF NMR Probes: In protein NMR, 2-F-Tyr is often preferred over 3-F-Tyr because the fluorine is further from the hydroxyl group. This minimizes the perturbation of the phenolic pKa (
for 2-F vs for 3-F), preserving the native hydrogen-bonding network of the protein while providing a sensitive reporter.
References
-
Protein-Observed Fluorine NMR (PrOF NMR)
-
Source:
-
-
Metabolic Stability of Fluorinated Molecules: Mechanisms of C-F bond influence on drug metabolism.
-
Source:
-
-
NMR Chemical Shifts of Amino Acids: Biological Magnetic Resonance Data Bank (BMRB)
-
Source:
-
-
Fluorine Coupling Constants: Comprehensive guide to H-F coupling magnitudes.
-
Source:
-
Sources
- 1. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 2. compoundchem.com [compoundchem.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
Impact of 2-Fluoro Substitution on Tyrosine Hydrogen Bonding: A Comparative Technical Guide
Topic: Impact of 2-fluoro substitution on tyrosine hydrogen bonding capability Content Type: Publish Comparison Guide
Executive Summary
For researchers in protein engineering and drug discovery, the substitution of fluorine onto the tyrosine phenolic ring is a precision tool for modulating hydrogen bond (H-bond) energetics and monitoring local environments via ¹⁹F NMR.
This guide distinguishes between the two primary isomers: 2-fluorotyrosine (2-F-Tyr) and 3-fluorotyrosine (3-F-Tyr) . It is critical to note that in standard IUPAC amino acid numbering, the 2-position is meta to the hydroxyl group , whereas the 3-position is ortho .
-
2-F-Tyr (Meta-F): The "Silent Observer." It induces minimal perturbation to the phenolic pKₐ (~9.3 vs. 10.0), making it an ideal non-invasive probe for ¹⁹F NMR structural studies.
-
3-F-Tyr (Ortho-F): The "Mechanistic Driver." It significantly lowers the pKₐ (~8.5), dramatically enhancing H-bond donor capability. It is the preferred tool for investigating Proton-Coupled Electron Transfer (PCET) pathways.
Part 1: Chemical & Physical Properties[1][2]
The introduction of fluorine, the most electronegative element, alters the electron density of the phenol group through strong inductive effects (-I), creating a "push-pull" dynamic that changes how the residue interacts with its environment.
Comparative Property Table
| Property | Native Tyrosine (Tyr) | 2-Fluorotyrosine (2-F-Tyr) | 3-Fluorotyrosine (3-F-Tyr) |
| Substituent Position | None | Meta to -OH | Ortho to -OH |
| Phenolic pKₐ | ~10.0 | ~9.3 (Moderate Drop) | ~8.5 (Significant Drop) |
| H-Bond Donor Strength | Standard | Enhanced | Highly Enhanced |
| H-Bond Acceptor Strength | High (Oxygen lone pairs) | Reduced (O is less basic) | Significantly Reduced |
| ¹⁹F NMR Sensitivity | N/A | High (Sensitive to allostery) | High (Sensitive to solvent) |
| Primary Application | Native Function | Structural Probe (NMR) | Mechanistic Probe (PCET) |
Mechanism of H-Bond Modulation
-
Acidity (Donor Capability): Fluorine withdraws electron density from the aromatic ring. This stabilizes the phenolate anion (conjugate base), making the hydroxyl proton more acidic and a stronger H-bond donor.
-
Effect: 3-F-Tyr > 2-F-Tyr > Tyr.
-
-
Basicity (Acceptor Capability): The same withdrawal reduces the electron density on the oxygen atom, making it a weaker H-bond acceptor.
-
Effect: Tyr > 2-F-Tyr > 3-F-Tyr.
-
-
The "Fluorine Acceptor" Factor: While organic fluorine (C-F) can act as a weak H-bond acceptor, it is energetically inferior to the hydroxyl oxygen. In protein cores, C-F···H interactions are rare and weak compared to canonical H-bonds.
Part 2: Strategic Applications & Case Studies
Case Study 1: Probing Proton-Coupled Electron Transfer (PCET)
-
Context: Ribonucleotide Reductase (RNR) relies on a long-range radical transfer pathway involving multiple tyrosine residues (Y122, Y356, Y731, Y730).
-
The Experiment: Researchers substituted Y356 with 3-F-Tyr (low pKₐ) to test if proton transfer is rate-limiting.
-
Result: The lower pKₐ facilitated deprotonation, altering the rate of radical propagation and confirming the coupling of proton and electron movements.
-
Takeaway: Use 3-F-Tyr when you need to thermodynamically favor the deprotonated state or accelerate proton transfer.
Case Study 2: Non-Perturbing NMR Studies
-
Context: Studying allosteric changes in the KIX domain of CBP/p300 without disrupting native folding.
-
The Experiment: Incorporation of 2-F-Tyr .
-
Result: Unlike 3-F-Tyr, which shifted the pKₐ enough to potentially destabilize local H-bond networks, 2-F-Tyr maintained a pKₐ closer to native tyrosine. It acted as a faithful reporter of global conformational changes via ¹⁹F NMR chemical shifts without inducing artificial structural artifacts.
-
Takeaway: Use 2-F-Tyr for structural biology when preserving the native energy landscape is paramount.
Part 3: Visualization of Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate fluorotyrosine analog based on experimental goals.
Caption: Decision tree for selecting 2-F-Tyr vs. 3-F-Tyr based on the balance between mechanistic perturbation and structural fidelity.
Part 4: Experimental Protocols
Protocol A: Site-Specific Incorporation via Orthogonal Translation
To study these effects in proteins, one cannot rely on simple media supplementation (which leads to global replacement). You must use an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., the M. jannaschii TyrRS/tRNA system evolved by the Schultz lab).
Reagents:
-
Plasmid 1: Gene of interest with TAG (Amber) codon at target tyrosine site.
-
Plasmid 2: Orthogonal pEVOL-pCNF (polyspecific synthetase capable of charging F-Tyr).
-
Unnatural Amino Acid: 2-Fluoro-L-Tyrosine or 3-Fluoro-L-Tyrosine (1 mM final conc).
Workflow:
-
Transformation: Co-transform E. coli BL21(DE3) with Plasmid 1 and Plasmid 2.
-
Growth: Grow in minimal media (M9) to OD₆₀₀ = 0.5.
-
Induction: Add 1 mM IPTG (for protein) and 0.02% Arabinose (for synthetase).
-
Supplementation: Immediately add 1 mM 2-F-Tyr (dissolved in dilute NaOH, pH adjusted).
-
Expression: Incubate at 30°C for 12-16 hours.
-
Purification: Standard Ni-NTA or affinity purification.
-
Validation: Confirm incorporation via Mass Spectrometry (Mass shift: +18 Da vs native Tyr).
Protocol B: Spectrophotometric Determination of pKₐ
Once incorporated, determining the specific pKₐ in the protein environment is crucial to quantify the H-bond donor potential.
Methodology:
-
Buffer Preparation: Prepare a mixed buffer system (e.g., Citrate-Phosphate-Borate) covering pH 6.0 to 12.0 to maintain constant ionic strength.
-
Sample Prep: Dilute purified protein to ~10-20 µM.
-
Titration:
-
Record UV-Vis spectra (240–350 nm) at each pH increment (0.2 units).
-
Monitor the bathochromic shift of the phenolate anion (λ_max shifts from ~275 nm to ~293 nm upon deprotonation).
-
Note: Fluorine substitution may slightly shift these maxima; perform a baseline scan of the free amino acid first.
-
-
Analysis: Plot Absorbance at λ_max (anion) vs. pH. Fit data to the Henderson-Hasselbalch equation:
References
-
Seyedsayamdost, M. R., et al. (2011). "Structural and Functional Studies of Proton-Coupled Electron Transfer in Ribonucleotide Reductase." Journal of the American Chemical Society. Link
-
Pomerantz, W. C., et al. (2019). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR."[1] Journal of Biomolecular NMR. Link
-
Tee, K. L., et al. (2006). "Biosynthesis of fluorinated aromatic amino acids." Microbiology. Link
-
Stubbe, J., & Nocera, D. G. (2009). "Proton-coupled electron transfer: the missing link in radical enzymology." Chemical Reviews. Link
-
Vulpetti, A., & Dalvit, C. (2021).[2] "Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types." Chemistry - A European Journal. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
